Product packaging for 1-(3-Bromo-4-methoxyphenyl)ethanone(Cat. No.:CAS No. 35310-75-9)

1-(3-Bromo-4-methoxyphenyl)ethanone

Cat. No.: B1268460
CAS No.: 35310-75-9
M. Wt: 229.07 g/mol
InChI Key: JYPGOBDETCKKKV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B1268460 1-(3-Bromo-4-methoxyphenyl)ethanone CAS No. 35310-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPGOBDETCKKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346376
Record name 1-(3-Bromo-4-methoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35310-75-9
Record name 1-(3-Bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35310-75-9
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic ketone, 1-(3-Bromo-4-methoxyphenyl)ethanone. This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document summarizes its key physicochemical data, outlines relevant experimental protocols for property determination, and illustrates important chemical pathways and workflows.

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in various applications. A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
Appearance Solid[1]
Melting Point 86-88 °CCommercial Supplier Data
Boiling Point 313.5±27.0 °C (Predicted)N/A
Density 1.48±0.1 g/cm³ (Predicted)N/A
Water Solubility Predicted to be lowGeneral chemical principles
LogP (Octanol-Water Partition Coefficient) 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its functional groups: the ketone, the methoxy group, and the bromine atom on the aromatic ring.

Synthesis

A common synthetic route to this compound involves the electrophilic bromination of 4-methoxyacetophenone. A typical procedure utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of an acid catalyst.

synthesis_pathway reactant 4-Methoxyacetophenone product This compound reactant->product Bromination reagents N-Bromosuccinimide (NBS) Sulfuric Acid (H₂SO₄) Bromination Bromination reagents->Bromination

Synthesis of this compound.
Reactivity

The presence of the electron-donating methoxy group and the electron-withdrawing acetyl group influences the reactivity of the aromatic ring. The bromine atom can participate in various coupling reactions, making this compound a versatile building block. The ketone functionality allows for reactions such as reductions, oxidations, and nucleophilic additions.

Research on related methoxy-substituted α-bromoacetophenones indicates that they can undergo photochemical cleavage to yield phenacyl radicals and bromine atoms[1]. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction and addition to double bonds[1].

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the acetyl protons (a singlet around 2.6 ppm). The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (typically downfield, >190 ppm), the aromatic carbons (in the 110-160 ppm range), the methoxy carbon (around 56 ppm), and the acetyl methyl carbon (around 26 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will include C-H stretches for the aromatic and methyl groups, C=C stretches of the aromatic ring, and C-O stretches for the methoxy group.

Experimental Protocols

The following section details generalized experimental procedures for determining the key physical properties of this compound.

experimental_workflow cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis melting_point Melting Point boiling_point Boiling Point density Density solubility Solubility nmr NMR Spectroscopy ir IR Spectroscopy start Sample of 1-(3-Bromo-4- methoxyphenyl)ethanone start->melting_point start->boiling_point start->density start->solubility start->nmr start->ir

Workflow for the determination of physicochemical properties.
Melting Point Determination

The melting point of a solid is a key indicator of its purity.

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination (Micro Method)

For high-boiling point solids, the boiling point can be determined using a micro-scale method.

  • Sample Preparation: A small amount of the sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Measurement: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

  • Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an organic solvent). The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volumes.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative assessment of solubility in various solvents is often performed.

  • Sample Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, etc.) is added to each test tube.

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is observed and recorded as soluble, partially soluble, or insoluble.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation: Approximately 5-10 mg of the solid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (KBr Pellet Method): A few milligrams of the solid are finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

  • Data Interpretation: The absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups in the molecule.

References

1-(3-Bromo-4-methoxyphenyl)ethanone CAS number and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This compound, a halogenated aromatic ketone, serves as a crucial building block in organic synthesis and medicinal chemistry. Its substituted acetophenone structure makes it a versatile precursor for the development of novel therapeutic agents and other complex organic molecules. This technical guide provides an in-depth overview of its chemical identity, synthesis, potential applications, and analytical methodologies. The information is intended to support researchers and professionals in leveraging this compound for advanced scientific discovery and drug development.

Chemical Identity and Properties

This compound is identified by the CAS Number 35310-75-9 .[1][2][3][4][5][6] It is a solid at room temperature and possesses a unique combination of functional groups—a ketone, a methoxy group, and a bromine atom—that dictate its reactivity and utility in chemical synthesis.

Nomenclature and Identifiers

The compound is known by several synonyms, reflecting its structure and common naming conventions in organic chemistry.

Identifier Type Value
CAS Number 35310-75-9[1][2][3][4][5]
IUPAC Name This compound[5]
Synonyms 3'-Bromo-4'-methoxyacetophenone[1][2], 1-(3-bromo-4-methoxyphenyl)ethan-1-one[2][6], 3-bromo-4-methoxyacetophenone[2], 1-acetyl-3-bromo-4-methoxybenzene[2]
Molecular Formula C₉H₉BrO₂[2][3][5]
InChI Key JYPGOBDETCKKKV-UHFFFAOYSA-N[2][5]
MDL Number MFCD01812494[1][6]
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property Value Source
Molecular Weight 229.07 g/mol [1][5]
Appearance Solid[2]
Melting Point 84-86 °C[1]
Purity Typically ≥97%[2]

Synthesis and Purification

The synthesis of this compound typically involves the electrophilic bromination of 4'-methoxyacetophenone. The methoxy group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. The bromination occurs at the position ortho to the activating methoxy group.

Synthesis_Workflow Start 4'-Methoxyacetophenone Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagent Bromine (Br2) Aluminum Chloride (AlCl3) Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

General synthesis workflow for this compound.
Experimental Protocol: Bromination of 4'-Methoxyacetophenone

This protocol is adapted from a general procedure for the bromination of acetophenones.[7]

  • Apparatus Setup : Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser protected by a drying tube.

  • Catalyst Addition : Charge the flask with powdered anhydrous aluminum chloride (AlCl₃) (1.6-1.7 equivalents).

  • Substrate Addition : While stirring, slowly add 4'-methoxyacetophenone (1.0 equivalent) from the dropping funnel. The reaction is exothermic and the mixture will become a viscous mass before turning into a stirrable molten complex.

  • Bromination : Add bromine (Br₂) (1.2 equivalents) dropwise to the well-stirred mixture. Maintain the temperature to control the reaction rate.

  • Reaction Completion : After the addition of bromine is complete, heat the mixture (e.g., on a steam bath at 80-85°C) for approximately one hour or until the reaction solidifies.

  • Decomposition : Carefully add the reaction complex in portions to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction : Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ether) in multiple portions.

  • Washing : Combine the organic extracts and wash sequentially with water and a 5% aqueous sodium bicarbonate solution to remove any remaining acid.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

Substituted acetophenones, including bromo-methoxy derivatives, are valuable intermediates in the synthesis of pharmacologically active molecules.[8] While specific applications for the 3-bromo isomer are an active area of research, its structural motifs are found in compounds with diverse biological activities. The related isomer, 2-Bromo-4'-methoxyacetophenone, is known to be an inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B.[9][10]

Potential applications include:

  • Scaffold for Drug Discovery : It serves as a key intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents, anticancer compounds, and central nervous system stimulants.[8]

  • Synthesis of Heterocycles : The ketone functionality allows for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

  • Material Science : Bromo-acetophenone derivatives can be used in the development of novel polymers and functional materials with enhanced properties.[8]

Potential Role in Biological Pathways

Based on the activity of its isomer, 2-Bromo-4'-methoxyacetophenone, it is plausible that this compound or its derivatives could exhibit inhibitory activity against protein tyrosine phosphatases (PTPs). PTPs are critical enzymes that, along with protein tyrosine kinases (PTKs), regulate the phosphorylation state of proteins, thereby controlling numerous cellular signaling pathways. Dysregulation of these pathways is implicated in diseases such as diabetes, cancer, and autoimmune disorders.[10] An inhibitor would block the dephosphorylation step, prolonging the phosphorylated (often active) state of the substrate protein.

Signaling_Pathway cluster_0 Cellular Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates PTK Protein Tyrosine Kinase (PTK) Receptor->PTK Activates Substrate Substrate (Inactive) PTK->Substrate Phosphorylates Substrate_P Phosphorylated Substrate (Active) PTP Protein Tyrosine Phosphatase (PTP) Substrate_P->PTP Dephosphorylates Response Cellular Response Substrate_P->Response Inhibitor PTP Inhibitor (e.g., Bromo-acetophenone derivative) Inhibitor->PTP Inhibits

Hypothetical inhibition of a PTP-mediated signaling pathway.

Analytical Methods

Accurate quantification and purity assessment of this compound are critical for its use in synthesis and biological assays. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Standard/Sample Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Isocratic or Gradient Elution) Inject->Separate Detect UV Detection (e.g., at 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

References

Molecular structure and IUPAC name for 3'-Bromo-4'-methoxyacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-4'-methoxyacetophenone, a key chemical intermediate in organic synthesis. This document details its molecular structure, IUPAC nomenclature, and physical and chemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, along with purification methods. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed to facilitate compound identification and characterization. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

3'-Bromo-4'-methoxyacetophenone, systematically named 1-(3-bromo-4-methoxyphenyl)ethanone, is an aromatic ketone that serves as a versatile building block in the synthesis of a variety of more complex organic molecules. Its structure, featuring a brominated and methoxylated phenyl ring attached to an acetyl group, offers multiple reaction sites for further functionalization. This makes it a valuable precursor in the development of pharmaceutical compounds and other biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, and comprehensive spectral characterization.

Molecular Structure and Nomenclature

The molecular structure of 3'-Bromo-4'-methoxyacetophenone consists of an acetophenone core with a bromine atom and a methoxy group substituted on the phenyl ring at the 3' and 4' positions, respectively.

IUPAC Name: this compound[1]

The structure of this molecule is illustrated in the diagram below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Bromo-4'-methoxyacetophenone is provided in the table below.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1]
Appearance Solid
Melting Point 84-86 °C
CAS Number 35310-75-9[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the selective bromination of 4'-methoxyacetophenone using bromine in a suitable solvent like acetic acid. The methoxy group is an ortho-, para-director; however, steric hindrance from the acetyl group can favor bromination at the meta-position relative to the acetyl group (ortho to the methoxy group).

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in glacial acetic acid, a solution of bromine (1 equivalent) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by vacuum filtration. The crude product is then washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Data and Analysis

The structural confirmation of 3'-Bromo-4'-methoxyacetophenone is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HAr-H
~7.8dd1HAr-H
~7.0d1HAr-H
3.9s3H-OCH₃
2.6s3H-COCH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~196C=O
~158Ar-C-O
~133Ar-C
~130Ar-C
~128Ar-C-Br
~112Ar-C
~111Ar-C
~56-OCH₃
~26-COCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850mC-H stretch (aromatic and aliphatic)
~1680sC=O stretch (aryl ketone)
~1600, 1500mC=C stretch (aromatic)
~1250sC-O stretch (aryl ether)
~1020mC-O stretch (aryl ether)
~800sC-H bend (aromatic)
~600mC-Br stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3'-Bromo-4'-methoxyacetophenone is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/zAssignment
228/230[M]⁺ and [M+2]⁺
213/215[M - CH₃]⁺
185/187[M - COCH₃]⁺
157[M - Br]⁺
142[M - Br - CH₃]⁺

Conclusion

This technical guide has provided a detailed overview of 3'-Bromo-4'-methoxyacetophenone, a compound of significant interest in synthetic organic chemistry. The information presented, including its structure, properties, a detailed synthesis protocol, and comprehensive spectroscopic analysis, serves as a valuable resource for researchers and professionals in the field. The methodologies and data contained herein are intended to facilitate the efficient synthesis, purification, and characterization of this important chemical intermediate, thereby supporting its application in the development of novel compounds.

References

Spectral data interpretation for 1-(3-Bromo-4-methoxyphenyl)ethanone (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Interpretation of 1-(3-Bromo-4-methoxyphenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₉H₉BrO₂.[1][2] As a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough characterization of its chemical structure is paramount. This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The synergistic use of these analytical techniques allows for an unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize these spectroscopic methods for chemical analysis.

Molecular Structure and Expected Spectral Features

The structure of this compound comprises a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and an acetyl group (-COCH₃). The substitution pattern is crucial in determining the appearance of the NMR spectra, particularly the aromatic region of the ¹H NMR spectrum. The functional groups present (ketone, ether, aromatic ring, and alkyl halide) will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and elemental composition, with the bromine atom producing a distinctive isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 - 8.1Doublet1HAr-H
~7.7 - 7.9Doublet of Doublets1HAr-H
~6.9 - 7.1Doublet1HAr-H
~3.9Singlet3H-OCH₃
~2.5Singlet3H-COCH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ ~6.9 - 8.1 ppm): The three protons on the aromatic ring are in different chemical environments and exhibit distinct signals. The proton ortho to the acetyl group is the most deshielded and appears as a doublet at the lowest field. The proton between the bromine and acetyl groups appears as a doublet of doublets, and the proton ortho to the methoxy group is the most shielded, appearing as a doublet at the highest field among the aromatic protons.

  • Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

  • Acetyl Protons (δ ~2.5 ppm): The three protons of the acetyl methyl group are also equivalent and appear as a singlet. The adjacent carbonyl group deshields these protons, causing them to resonate downfield compared to a typical alkyl proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~196C=O (Ketone)
~158Ar-C-O
~134Ar-C
~131Ar-C
~128Ar-C-Br
~112Ar-C
~111Ar-C
~56-OCH₃
~26-COCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~196 ppm): The carbon of the ketone's carbonyl group is highly deshielded and appears at a very low field, which is characteristic of this functional group.

  • Aromatic Carbons (δ ~111 - 158 ppm): The six carbons of the benzene ring are in unique chemical environments, giving rise to six distinct signals. The carbon attached to the electron-donating methoxy group is shielded, while the carbons attached to the electron-withdrawing acetyl and bromo groups are deshielded.

  • Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group appears in the typical region for an sp³-hybridized carbon attached to an oxygen atom.

  • Acetyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group is found in the upfield region of the spectrum, consistent with an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3000 - 3100MediumAromatic C-HStretch
~2850 - 2960MediumAliphatic C-HStretch
~1675StrongC=O (Ketone)Stretch
~1600, ~1500Medium-StrongAromatic C=CStretch
~1250StrongC-O (Ether)Stretch
~1020MediumC-BrStretch

Interpretation of the IR Spectrum:

  • C=O Stretch (~1675 cm⁻¹): A strong absorption band in this region is indicative of the carbonyl group of the ketone.

  • Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch (~1250 cm⁻¹): This strong band corresponds to the stretching vibration of the aryl-alkyl ether linkage of the methoxy group.

  • C-H Stretches (~2850 - 3100 cm⁻¹): The bands above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methoxy groups.

  • C-Br Stretch (~1020 cm⁻¹): The presence of a carbon-bromine bond can be inferred from an absorption in this region, although it may be weak and in a crowded area of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative IntensityAssignment
228/230High[M]⁺ (Molecular Ion)
213/215High[M - CH₃]⁺
185/187Medium[M - COCH₃]⁺
135High[M - Br - CO]⁺
43High[CH₃CO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺, m/z 228/230): The presence of two peaks of nearly equal intensity, separated by two mass units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.[1]

  • [M - CH₃]⁺ (m/z 213/215): A common fragmentation pathway is the loss of a methyl radical from the molecular ion.

  • [M - COCH₃]⁺ (m/z 185/187): Loss of the acetyl group as a radical is another significant fragmentation.

  • [CH₃CO]⁺ (m/z 43): The peak at m/z 43 corresponds to the acylium ion, which is a common fragment for methyl ketones.

Experimental Protocols

NMR Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The choice of solvent depends on the solubility of the compound.[3] The solution must be clear and free of any particulate matter. The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[4] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer relaxation delay may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.[3]

IR Spectroscopy

For solid samples, the attenuated total reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[5] A thin solid film can also be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.[6]

Mass Spectrometry

For a volatile and thermally stable compound like this compound, electron ionization (EI) is a suitable method.[7][8] The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z) and detected.[9][10]

Visualizations

Spectral_Interpretation_Workflow Diagram 1: Integrated Spectral Analysis Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Observed Spectral Data cluster_Interpretation Structural Information Deduced NMR NMR (¹H, ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS Mass Spec MS_Data m/z Values Isotopic Pattern Fragmentation MS->MS_Data NMR_Info C-H Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Groups (C=O, C-O, C-Br) IR_Data->IR_Info MS_Info Molecular Weight Elemental Formula (Presence of Br) MS_Data->MS_Info Final_Structure Confirmed Structure: This compound NMR_Info->Final_Structure IR_Info->Final_Structure MS_Info->Final_Structure

Caption: Integrated workflow for spectral data analysis.

Experimental_Workflow Diagram 2: General Experimental Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spectrometry Analysis NMR_Prep Sample Dissolution (in deuterated solvent) NMR_Acq Data Acquisition (¹H and ¹³C spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, phasing, baseline correction) NMR_Acq->NMR_Proc Analysis Spectral Data Interpretation NMR_Proc->Analysis IR_Prep Sample Preparation (ATR, KBr pellet, or thin film) IR_Acq Data Acquisition (FT-IR scan) IR_Prep->IR_Acq IR_Proc Data Processing (Background subtraction) IR_Acq->IR_Proc IR_Proc->Analysis MS_Prep Sample Introduction (Direct probe or GC) MS_Acq Ionization and Analysis (EI, mass analyzer) MS_Prep->MS_Acq MS_Proc Data Processing (Spectrum generation) MS_Acq->MS_Proc MS_Proc->Analysis Sample Compound Sample: This compound Sample->NMR_Prep Sample->IR_Prep Sample->MS_Prep

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and consistent picture of the molecular structure of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous structural assignment. The interpretation of these spectra, as detailed in this guide, is a fundamental process in chemical research and is essential for ensuring the identity and purity of synthesized compounds.

References

Solubility profile of 1-(3-Bromo-4-methoxyphenyl)ethanone in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 1-(3-Bromo-4-methoxyphenyl)ethanone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides a detailed overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility testing.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2] Its structure, featuring a substituted aromatic ring, a ketone group, and a methoxy group, suggests a degree of polarity. However, the presence of the bromophenyl group also imparts significant non-polar character. This duality in its structure governs its solubility in various solvents.

Predicted Qualitative Solubility Profile

Solvent ClassificationCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe polar ketone and methoxy groups may allow for some interaction with protic solvents, but the non-polar aromatic ring and bromine atom will limit solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can effectively solvate both the polar functional groups and the non-polar parts of the molecule.
Non-Polar Hexane, Toluene, Dichloromethane, Diethyl EtherSoluble to Sparingly SolubleThe significant non-polar character of the molecule suggests good solubility in these solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane, diethyl ether)

  • Small test tubes

  • Spatula

  • Vortex mixer

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds.[3]

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[3]

  • Record the observations for each solvent.

Quantitative Solubility Determination (Crystal Equilibrium Method)

This method determines the exact concentration of a saturated solution.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of the solvent to a concentration suitable for analysis.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Experimental Workflow for Solubility Classification

A systematic approach is crucial for efficiently determining the solubility characteristics of an unknown or poorly characterized compound. The following diagram illustrates a logical workflow for classifying the solubility of a compound like this compound.

Solubility_Workflow cluster_start cluster_water Initial Screening cluster_ph Aqueous pH Modification cluster_organic Organic Solvent Screening cluster_classification start Start with Compound water Test Solubility in Water start->water naoh Test in 5% NaOH water->naoh Insoluble water_sol Water Soluble water->water_sol Soluble hcl Test in 5% HCl naoh->hcl Insoluble acidic Acidic Compound (Soluble in Base) naoh->acidic Soluble polar_aprotic Test in Polar Aprotic Solvent (e.g., Acetone, DMSO) hcl->polar_aprotic Insoluble basic Basic Compound (Soluble in Acid) hcl->basic Soluble non_polar Test in Non-Polar Solvent (e.g., Hexane, Toluene) polar_aprotic->non_polar Insoluble organic_sol Soluble in Organic Solvents polar_aprotic->organic_sol Soluble non_polar->organic_sol Soluble insoluble Largely Insoluble non_polar->insoluble Insoluble

Caption: A flowchart illustrating the systematic experimental workflow for determining the solubility classification of an organic compound.

Acid-Base Solubility Tests

For compounds with potential acidic or basic functional groups, solubility tests in acidic and basic solutions can provide valuable information.[4][5] Although this compound is not expected to have significant acidic or basic properties, this is a standard part of a comprehensive solubility analysis.

Procedure:

  • If the compound is insoluble in water, test its solubility in 5% aqueous sodium hydroxide (NaOH) solution. Solubility in this basic solution would indicate an acidic functional group.

  • If the compound is insoluble in water, also test its solubility in 5% aqueous hydrochloric acid (HCl) solution. Solubility in this acidic solution would suggest a basic functional group.[6]

This structured approach ensures a thorough and efficient characterization of the solubility profile of this compound, providing essential data for its handling, formulation, and application in research and development.

References

Safety, handling, and hazard information for 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Hazard Information for 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for this compound (CAS No. 35310-75-9). The information is compiled from established safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
CAS Number 35310-75-9PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 3'-Bromo-4'-methoxyacetophenoneCymitQuimica[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

  • P330: Rinse mouth.[7]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

  • P362: Take off contaminated clothing and wash before reuse.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical substances like this compound are determined through standardized experimental protocols. The following sections detail the methodologies for the key toxicological endpoints based on the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is used to assess the harmful effects of a substance when ingested in a single dose.

Principle: This method involves a stepwise procedure where a small number of animals are dosed at a specific level. The outcome of this initial step determines the subsequent dosing level for another group of animals. This continues until the lethal dose 50 (LD50) can be estimated, which is the dose expected to cause death in 50% of the test animals.[2]

Methodology:

  • Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.[2]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are fasted before the administration of the test substance.[2]

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[2]

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[2]

  • Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

  • Endpoint: The LD50 value is estimated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to a small area of the skin of a test animal, and the resulting skin reaction is observed and graded over a period of time.[8]

Methodology:

  • Test Animal: The albino rabbit is the preferred species for this test.[8]

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

  • Dose Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin and covered with a gauze patch.[6]

  • Exposure Duration: The exposure period is typically 4 hours.[8]

  • Observation Period: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[6]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the eyes.

Principle: The test substance is instilled into the conjunctival sac of one eye of a test animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation or damage.[3]

Methodology:

  • Test Animal: Healthy, adult albino rabbits are typically used for this test.[3]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The eyelids are gently held together for about one second to prevent loss of the material.[3]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The examination includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

  • Duration: The observation period is typically up to 21 days to assess the reversibility of any observed effects.[9]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Chemical Safety

The following diagram illustrates a logical workflow for ensuring the safe handling and use of chemical substances like this compound in a research environment.

ChemicalSafetyWorkflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedures Safe Use & Emergency Procedures InfoGather Gather Information (SDS, Literature) HazardID Identify Hazards (GHS Classification) InfoGather->HazardID ExposureAssess Assess Exposure Potential HazardID->ExposureAssess RiskCharacterize Characterize Risk ExposureAssess->RiskCharacterize EngControls Engineering Controls (Fume Hood) RiskCharacterize->EngControls AdminControls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (PPE) Handling Safe Handling & Storage PPE->Handling Emergency Emergency Response (Spill, Exposure) Handling->Emergency Disposal Waste Disposal Emergency->Disposal

Caption: Chemical Safety and Handling Workflow.

References

The Synthetic Keystone: A Technical Guide to the Research Landscape of 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, key reactions, and biological significance of 1-(3-Bromo-4-methoxyphenyl)ethanone and its derivatives. This document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 3-bromo-4-methoxyacetophenone, is a pivotal intermediate in organic synthesis. Its substituted aromatic ring and reactive ketone functional group make it a versatile building block for a diverse range of complex molecules, most notably chalcones, which are precursors to flavonoids and other biologically active compounds. This guide provides a thorough overview of the key literature and historical context surrounding this compound, with a focus on its synthesis, derivatization, and the pharmacological activities of its downstream products.

Historical Context

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 4-methoxyacetophenone. The methoxy group is an activating ortho-, para-director, meaning the bromine will preferentially add to the positions ortho to it. Since the para position is blocked by the acetyl group, the bromination occurs at one of the ortho positions (position 3).

Experimental Protocol: Bromination of 4-Methoxyacetophenone

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 4-Methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (40%)

  • Water

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxyacetophenone (5.0 g, 33.3 mmol) and N-bromosuccinimide (5.9 g, 33.3 mmol) in 100 mL of water in a round-bottom flask.[3]

  • Heat the mixture to 60°C with stirring.[3]

  • Slowly add 8.9 mL of 40% sulfuric acid dropwise to the reaction mixture.[3]

  • Continue stirring the reaction mixture for 5 hours at 60°C.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 60 mL).[3]

  • Combine the organic layers and wash with a saturated NaHCO₃ solution.[3]

  • Dry the organic layer over anhydrous MgSO₄.[3]

  • Concentrate the solution under reduced pressure to obtain the crude product.[3]

  • The crude product can be purified by recrystallization to yield this compound as a white solid.[3]

Quantitative Data: Synthesis of this compound
Starting MaterialBrominating AgentSolventCatalystReaction TimeYield (%)Reference
4-MethoxyacetophenoneN-BromosuccinimideWaterH₂SO₄5 hours98[3]
4-MethoxyacetophenonePotassium Bromate/Sodium BisulfiteMethanol/Water-3 hours86[4]
2-BromoanisoleAcetic Anhydride-Lithium Perchlorate5 hours99[3]

Key Reactions: Synthesis of Chalcones

This compound is a key precursor in the synthesis of chalcones via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[5] The resulting chalcones serve as scaffolds for a wide range of biologically active compounds.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flask, dissolve this compound and the substituted benzaldehyde in ethanol.

  • Add a solution of NaOH as a catalyst.[6]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the solid product and wash with distilled water to remove excess raw materials.[6]

  • The crude product can be purified by column chromatography using a hexane:ethyl acetate solvent system or by recrystallization from ethanol.[6]

Quantitative Data: Synthesis of Chalcone Derivatives
This compound DerivativeAldehydeCatalystMethodYield (%)Reference
3-Bromo-ChalconeBenzaldehydeNaOHAldol Condensation64.5[6]
3-Bromo-ChalconeBenzaldehydeNaOHSolvent-free Aldol58[6]
4-Chloro-Chalcone4-ChlorobenzaldehydeNaOHAldol Condensation58.5[6]
4-Chloro-Chalcone4-ChlorobenzaldehydeNaOHSolvent-free Aldol71.5[6]

Biological Activities of Derived Chalcones

Chalcones derived from this compound have demonstrated a range of promising biological activities, including antimicrobial and anticancer effects. The nature and position of substituents on the aromatic rings of the chalcone scaffold play a crucial role in their potency and selectivity.

Antimicrobial Activity

Chalcones have been shown to be effective against various bacterial and fungal strains. The presence of electron-withdrawing groups, such as halogens, on the aromatic rings often enhances antimicrobial activity.[7]

Chalcone DerivativeMicroorganismMIC (µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenoneMRSA25-50[8]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA25-200[8]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA25-200[8]
(E)-3-(3-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneS. aureus7.81–250[9]
Trifluoromethyl-substituted chalconeS. aureus7.81–250[9]
Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of chalcone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Chalcone DerivativeCancer Cell LineIC₅₀ (µM)Reference
Prenylated chalcone 12MCF-7 (Breast)4.19 ± 1.04[10]
Prenylated chalcone 13MCF-7 (Breast)3.30 ± 0.92[10]
Prenylated chalcone 12ZR-75-1 (Breast)9.40 ± 1.74[10]
Prenylated chalcone 13ZR-75-1 (Breast)8.75 ± 2.01[10]
Prenylated chalcone 12MDA-MB-231 (Breast)6.12 ± 0.84[10]
O-Alkylated (E)-Chalcone 4vMCF-7 (Breast)8.67[11]
O-Alkylated (E)-Chalcone 4vMDA-MB-231 (Breast)10.24[11]

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_chalcone Synthesis of Chalcones cluster_bioactivity Biological Evaluation start 4-Methoxyacetophenone step1 Bromination with NBS start->step1 product1 This compound step1->product1 step2 Claisen-Schmidt Condensation product1->step2 Reactant product2 Chalcone Derivative step2->product2 aldehyde Substituted Benzaldehyde aldehyde->step2 activity1 Antimicrobial Activity product2->activity1 Screening activity2 Anticancer Activity product2->activity2 Screening

General workflow for the synthesis and biological evaluation of chalcone derivatives.

SAR_Diagram cluster_ringA Substituents on Ring A cluster_ringB Substituents on Ring B chalcone Ring A α,β-unsaturated ketone Ring B A_sub Electron-donating groups (e.g., -OCH₃) often maintained or slightly decrease activity. chalcone:ringA->A_sub B_sub_ewg Electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) generally increase antimicrobial activity. chalcone:ringB->B_sub_ewg B_sub_oh Hydroxyl groups (-OH) can enhance antifungal activity. chalcone:ringB->B_sub_oh

Structure-Activity Relationship (SAR) of chalcone derivatives.

Conclusion

This compound is a fundamentally important synthetic intermediate. Its straightforward synthesis and versatile reactivity have established it as a valuable precursor for the construction of a multitude of biologically active molecules, particularly chalcones. The derivatives of this compound have shown significant potential as antimicrobial and anticancer agents, warranting further investigation and development. This guide has provided a comprehensive overview of the key literature, historical context, synthetic methodologies, and biological applications related to this important chemical entity, offering a valuable resource for the scientific community.

References

Understanding the reactivity of the bromine atom in 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-(3-Bromo-4-methoxyphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure features an aromatic ring substituted with a bromine atom, a methoxy group, and an acetyl group. The strategic placement of these functional groups dictates the reactivity of the molecule, particularly the carbon-bromine (C-Br) bond. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The reactivity of the C-Br bond is influenced by the electronic effects of the other substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the ring, while the acetyl group (-COCH₃) is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can influence the reactivity in other ways. The bromine atom itself is an ortho, para-director but is deactivating. This electronic environment makes the bromine atom an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is predominantly utilized as a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple precursors under relatively mild conditions. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron compound with an organic halide.[1] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position. The reaction is valued for its mild conditions and the low toxicity of the boron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O80-100>90 (Typical)
4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O100High[2]
Naphthalene-1-boronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O90High[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Work-up: Monitor the reaction progress using TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_inert 2. Inerting cluster_addition 3. Reagent Addition cluster_reaction 4. Reaction cluster_workup 5. Work-up & Purification start Combine Aryl Bromide, Boronic Acid, and Base inert Evacuate and Backfill with Argon/Nitrogen start->inert In Flask reagents Add Degassed Solvent and Palladium Catalyst inert->reagents Under Inert Gas react Heat and Stir (80-100 °C, 4-12h) reagents->react Heat workup Cool, Quench, Extract, and Purify react->workup Monitor (TLC/LC-MS) end Isolated Product workup->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base.[4] It is a highly reliable method for the synthesis of substituted alkynes.

Table 2: Representative Conditions for Sonogashira Coupling

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT to 50High[5]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF80High[6]
1-DecynePd(CF₃COO)₂ (2.5)CuI (5)-DMF10085[6]

Experimental Protocol: General Procedure for Sonogashira Coupling [6]

  • Catalyst Preparation: In a round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.) and the amine base.

  • Reaction: Heat the reaction mixture (e.g., 100 °C) for several hours, monitoring its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines.[7][8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] The choice of ligand is critical for achieving high yields, especially with less reactive amines or sterically hindered substrates.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-110High[10]
AnilinePd(OAc)₂ (1-2)BINAP (1.5-3)K₃PO₄Dioxane100High[9]
Ammonia (equivalent)Pd(OAc)₂ (2)Josiphos (3)LiHMDSTHFRTGood[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) dissolved in an anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed (as monitored by GC-MS or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product via flash column chromatography.

Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig ArylBr This compound Suzuki_Product C-C Bond (Aryl-R) ArylBr->Suzuki_Product Pd(0), Base Sono_Product C-C Bond (Aryl-C≡C-R) ArylBr->Sono_Product Pd(0), Cu(I), Base Buch_Product C-N Bond (Aryl-NR₂) ArylBr->Buch_Product Pd(0), Base, Ligand Suzuki_Partner R-B(OH)₂ Suzuki_Partner->Suzuki_Product Sono_Partner R-C≡C-H Sono_Partner->Sono_Product Buch_Partner R₂NH Buch_Partner->Buch_Product

Caption: Key palladium-catalyzed cross-coupling reactions of the aryl bromide.

Organometallic Intermediates: Grignard and Organolithium Reagents

Beyond palladium catalysis, the bromine atom can be exchanged with a metal, such as magnesium or lithium, to form highly reactive organometallic intermediates. These intermediates behave as strong nucleophiles or bases and are crucial for forming C-C bonds with electrophiles like carbonyl compounds.

Grignard Reaction

The reaction of this compound with magnesium metal in an anhydrous ether solvent forms an organomagnesium halide, known as a Grignard reagent.[12] This process, however, is complicated by the presence of the ketone functional group, which is electrophilic and can react with the newly formed Grignard reagent. Therefore, the ketone must be protected (e.g., as a ketal) before Grignard formation if the reagent is to be used with a different electrophile. Alternatively, the Grignard reagent can be formed from the corresponding aryl bromide lacking the ketone, which is then introduced later.

If the goal is a reaction where the Grignard reagent forms and reacts in situ with another molecule, careful control of conditions is needed.[13]

Experimental Protocol: General Procedure for Grignard Reagent Formation [14]

  • Preparation: Ensure all glassware is rigorously dried in an oven overnight. Assemble the apparatus (a three-necked flask with a condenser and dropping funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (1.1 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of the protected this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to the magnesium suspension.

  • Reaction: The reaction is typically initiated with gentle heating or sonication. Once started, an exothermic reaction should sustain a gentle reflux. Maintain the reaction for 1-2 hours after the addition is complete. The resulting gray-black solution is the Grignard reagent, ready for reaction with an electrophile.

Organolithium Formation (Lithiation)

Treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to lithium-halogen exchange.[15] This forms an aryllithium species that is a potent nucleophile. Similar to the Grignard reagent, this species is incompatible with the unprotected ketone, necessitating a protection strategy.

Organometallic_Pathway cluster_grignard Grignard Formation cluster_lithiation Lithium-Halogen Exchange ArylBr Protected Aryl Bromide Grignard Aryl-MgBr (Grignard Reagent) ArylBr->Grignard Mg, THF Lithium Aryl-Li (Organolithium) ArylBr->Lithium n-BuLi, -78 °C Product New C-C Bonded Product Grignard->Product 1. Add Electrophile Lithium->Product 2. H₃O⁺ work-up Electrophile Electrophile (e.g., Aldehyde, CO₂) Electrophile->Product

Caption: Formation of organometallic intermediates and subsequent reaction.

Nucleophilic Aromatic Substitution (SNA)

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA), the reaction can proceed if the aromatic ring is sufficiently electron-deficient.[16][17] The presence of the electron-withdrawing acetyl group, particularly its ability to stabilize a negative charge at the ortho and para positions via resonance, can facilitate this reaction under forcing conditions (high temperature, strong nucleophile). The bromine atom is ortho to the acetyl group, which provides activation for an addition-elimination mechanism.[18]

This pathway is less common for aryl bromides compared to chlorides or fluorides and typically requires harsh conditions or specialized substrates. For this compound, this reaction is less synthetically useful than the metal-catalyzed pathways due to the competing reactivity of the ketone and the moderate activation provided by a single acetyl group.

Conclusion

The bromine atom of this compound serves as a highly effective and versatile functional handle for advanced organic synthesis. Its primary utility lies in a suite of robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations allow for the precise and efficient introduction of diverse carbon and nitrogen-based substituents. Furthermore, the C-Br bond can be converted into highly reactive organometallic intermediates via Grignard formation or lithiation, opening pathways to a different set of carbon-carbon bond-forming reactions. Understanding the scope and limitations of these reactions is critical for leveraging this important building block in the development of novel pharmaceuticals and functional materials.

References

Unlocking the Potential of 1-(3-Bromo-4-methoxyphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Novel Research Avenues and Applications in Drug Discovery and Materials Science

Abstract

1-(3-Bromo-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features—a reactive ketone group, an electron-rich methoxy-substituted phenyl ring, and a strategically positioned bromine atom—make it a versatile precursor for a diverse array of heterocyclic and bicyclic compounds. This technical guide provides a comprehensive overview of the synthesis, potential research applications, and novel therapeutic avenues for derivatives of this compound. Particular emphasis is placed on the synthesis of chalcones and pyrazoles, which have demonstrated significant potential as antimicrobial, antifungal, antioxidant, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualized synthetic and signaling pathways are presented to empower researchers in the fields of medicinal chemistry, drug development, and materials science to explore the full potential of this valuable chemical intermediate.

Core Chemical Properties and Synthesis

This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a solid organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3] Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and an acetyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35310-75-9[1][2][3]
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1][3]
Appearance Solid[1]
Purity Typically ≥97%[1]
SMILES CC(=O)C1=CC(=C(C=C1)OC)Br[3]
InChI InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3[1][3]

A common synthetic route to this compound involves the bromination of p-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Key Synthetic Transformations and Applications

The true potential of this compound lies in its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules. The ketone and bromo functionalities are prime sites for chemical modification.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A primary application of this compound is in the synthesis of chalcones through the Claisen-Schmidt condensation with various aromatic aldehydes. Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a broad spectrum of biological activities.

G start This compound reagents Base (e.g., NaOH or KOH) Ethanol start->reagents aldehyde Aromatic Aldehyde (R-CHO) aldehyde->reagents product Chalcone Derivative reagents->product Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of chalcone derivatives.

Synthesis of Pyrazole Derivatives

The chalcones derived from this compound can be further utilized to synthesize five-membered heterocyclic compounds, such as pyrazoles. This is typically achieved through a cyclocondensation reaction with hydrazine derivatives. Pyrazoles are a significant class of compounds in medicinal chemistry with a wide range of pharmacological properties.

G chalcone Chalcone Derivative reagents Solvent (e.g., Acetic Acid or Ethanol) chalcone->reagents hydrazine Hydrazine Hydrate or Substituted Hydrazine hydrazine->reagents product 1,3,5-Trisubstituted Pyrazole/Pyrazoline reagents->product Cyclocondensation

Caption: Synthesis of pyrazole derivatives from chalcones.

Potential Research Areas and Novel Applications

The derivatives of this compound have shown considerable promise in several therapeutic areas. This section outlines key research directions and potential applications.

Antimicrobial and Antifungal Agents

Chalcones and pyrazoles derived from this compound have demonstrated notable activity against a range of bacterial and fungal strains. The presence of the bromo and methoxy groups on the phenyl ring appears to play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial and Antifungal Activity of Selected Derivatives

Derivative ClassTest OrganismActivity MetricResultReference
ChalconesFusarium moniliforme% InhibitionUp to 108.7%[4]
ChalconesLactobacillus sp.% Inhibition72.41%[4]
ChalconesPseudomonas putida% Inhibition75.86%[4]
PyrazolinesS. aureus, B. subtilis, E. coli, P. aeruginosaMICBetter than ciprofloxacin (for some derivatives)[5]
PyrazolinesA. niger, C. albicansMICBetter than fluconazole (for some derivatives)[5]
PyrazolesGram-positive & Gram-negative bacteriaMICAs low as 12.5 µg/ml[6]

Novel Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both aromatic rings of the chalcone and pyrazole scaffolds to optimize antimicrobial and antifungal potency.

  • Mechanism of Action Studies: Investigating the specific cellular targets and mechanisms by which these compounds exert their antimicrobial effects.

  • Tackling Drug-Resistant Strains: Evaluating the efficacy of these derivatives against multidrug-resistant bacterial and fungal pathogens.

Anticancer Agents

A significant body of research points to the potent anticancer activities of chalcone and pyrazole derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Table 3: Anticancer Activity of Selected Derivatives

Derivative ClassCell LineActivity MetricResultReference
Pyrazole DerivativeColon SW-620GI₅₀0.52 µM[7]
Pyrazole DerivativeRenal A498GI₅₀0.58 µM[7]
Pyrazole DerivativeRenal RXF 393GI₅₀0.86 µM[7]
Pyrazole DerivativePancreatic (CFPAC-1)IC₅₀61.7 ± 4.9 μM[8]
Pyrazole DerivativeBreast (MCF-7)IC₅₀81.48 ± 0.89 μM[8]

Key Signaling Pathways Implicated in Anticancer Activity:

The anticancer effects of chalcone and pyrazole derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer. Certain chalcone derivatives have been shown to modulate this pathway, leading to the induction of apoptosis.

G cluster_0 MAPK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition of Chalcone Chalcone Derivative Chalcone->ERK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by chalcone derivatives.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial regulator of cell survival and proliferation that is often hyperactivated in cancer. Inhibition of this pathway is a key strategy in cancer therapy.

G cluster_0 PI3K/Akt Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth Survival mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Chalcone Chalcone/Pyrazole Derivative Chalcone->PI3K Inhibition Chalcone->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Chalcones have been identified as potent inhibitors of NF-κB activation.

G cluster_0 NF-κB Signaling Pathway IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation GeneTranscription Pro-inflammatory & Anti-apoptotic Gene Transcription Nucleus->GeneTranscription Chalcone Chalcone Derivative Chalcone->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by chalcone derivatives.

Novel Research Directions:

  • Targeted Drug Design: Design and synthesis of derivatives that selectively target one or more of these signaling pathways to enhance anticancer efficacy and reduce off-target effects.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.

  • In Vivo Studies: Advancing the most promising compounds to in vivo animal models to evaluate their efficacy and safety profiles.

Antioxidant Agents

The methoxyphenyl moiety in the derivatives of this compound suggests potential antioxidant properties. Some derivatives have shown potent radical scavenging activity.

Novel Research Directions:

  • Neuroprotective Agents: Exploring the potential of these compounds to mitigate oxidative stress-related neurodegenerative diseases.

  • Cardioprotective Agents: Investigating their ability to protect against oxidative damage in cardiovascular diseases.

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add an aqueous solution of a base (e.g., 40-60% KOH or NaOH) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

General Protocol for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Dissolve the synthesized chalcone derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material with significant potential for the development of novel therapeutic agents and functional materials. Its utility in the synthesis of chalcones and pyrazoles has been well-established, with numerous derivatives exhibiting promising antimicrobial, antifungal, and anticancer activities. The modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB by these derivatives underscores their potential as targeted therapies.

Future research should focus on a more in-depth exploration of the structure-activity relationships of these compounds to optimize their biological activities and selectivity. Further investigation into their mechanisms of action at the molecular level will be crucial for their rational design as therapeutic agents. The advancement of lead compounds into preclinical and clinical studies will be a critical next step in realizing the full therapeutic potential of this promising class of molecules. Moreover, the unique electronic and structural properties of these compounds could be explored for applications in materials science, such as in the development of novel organic electronic materials.

References

A Technical Guide to 1-(3-Bromo-4-methoxyphenyl)ethanone: Commercial Availability, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-4-methoxyphenyl)ethanone, a key chemical intermediate with applications in pharmaceutical research and development. This document details its commercial availability from various suppliers, including a comparative analysis of pricing and purity. Furthermore, a detailed experimental protocol for its synthesis is provided. The potential biological significance of this compound is explored through its role as a precursor in the synthesis of bioactive molecules. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their scientific endeavors.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative look at pricing and purity to aid in procurement decisions.

SupplierCatalog NumberPurityQuantityPrice (USD)
CymitQuimica IN-DA0033KC97%1g€29.00
5g€34.00
10g€52.00
25g€73.00
100g€203.00
Aladdin Scientific ALA-C106036min 97%1g$42.37
ChemicalBook CB521487898%1KG$1.00/KG (Price may vary)
Sigma-Aldrich ---Pricing available upon request
PubChem CID 611661--Lists various vendors

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1][2]
CAS Number 35310-75-9[2]
Appearance Solid[1]
IUPAC Name This compound[2]
Synonyms 3'-Bromo-4'-methoxyacetophenone, 3-bromo-4-methoxyacetophenone, 1-acetyl-3-bromo-4-methoxybenzene[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of p-methoxyacetophenone.

Experimental Protocol: Bromination of p-Methoxyacetophenone

This protocol is based on a general procedure for the synthesis of this compound from p-methoxyacetophenone.[3]

Materials:

  • p-Methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (H₂SO₄), 40% solution

  • Water (H₂O)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-methoxyacetophenone (5.0 g, 33.3 mmol) and N-bromosuccinimide (5.9 g, 33.3 mmol) in 100 mL of water.

  • Heat the mixture to 60°C with continuous stirring.

  • Slowly add 8.9 mL of 40% sulfuric acid (66.7 mmol) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 60°C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 60 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product is obtained as a white solid (7.5 g, 98% yield).[3]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 3.09 (3H, s), 3.93 (3H, s), 3.95 (6H, s), 7.92 (1H, d, J = 8.9 Hz), 7.97 (1H, dd, J = 2.1 Hz, 8.9 Hz), 8.10 (2H, d, J = 2.1 Hz)[3]

  • LC-MS m/z: 230.9 [M + H]⁺[3]

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product p-Methoxyacetophenone p-Methoxyacetophenone Dissolution_and_Heating Dissolve reactants in water and heat to 60°C p-Methoxyacetophenone->Dissolution_and_Heating N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Dissolution_and_Heating Sulfuric Acid Sulfuric Acid Acid_Addition Slowly add sulfuric acid Sulfuric Acid->Acid_Addition Water Water Water->Dissolution_and_Heating Dissolution_and_Heating->Acid_Addition Stirring Stir at 60°C for 5 hours Acid_Addition->Stirring Cooling Cool to room temperature Stirring->Cooling Extraction Extract with ethyl acetate Cooling->Extraction Washing Wash with NaHCO3 solution Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration This compound This compound Concentration->this compound

Caption: Synthetic workflow for the bromination of p-methoxyacetophenone.

Potential Applications in Drug Discovery and Development

While direct biological activity data for this compound is limited in publicly available literature, its structural motifs suggest its utility as a versatile building block in medicinal chemistry. Brominated aromatic ketones are valuable precursors for a wide range of heterocyclic compounds, which are prominent scaffolds in many therapeutic agents.

The presence of the bromo- and methoxy-substituted phenyl ring, along with the ketone functional group, provides multiple reactive sites for further chemical modifications. These modifications can be leveraged to synthesize libraries of novel compounds for biological screening.

Logical Relationship for Drug Discovery Application

G Start This compound Mod Chemical Modification (e.g., substitution, condensation) Start->Mod Lib Library of Novel Compounds Mod->Lib Screen Biological Screening (e.g., enzyme assays, cell-based assays) Lib->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role as a starting material in a drug discovery workflow.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate. The straightforward synthesis from readily available starting materials makes it an attractive building block for research and development. While its direct biological profile is yet to be extensively characterized, its structural features position it as a valuable precursor for the synthesis of potentially bioactive molecules. This guide provides foundational information to support the use of this compound in the advancement of chemical and pharmaceutical research.

References

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Bromo-4-methoxyphenyl)ethanone from p-methoxyacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone from p-methoxyacetophenone. Two effective methods are presented: a classical approach using potassium bromate and a modern alternative employing N-Bromosuccinimide (NBS). This guide includes step-by-step experimental procedures, a comprehensive summary of quantitative data, and characterization details to assist researchers in the successful synthesis and verification of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a substituted aromatic ring, makes it a versatile building block for introducing the bromo-methoxyphenyl moiety into more complex molecules. The synthesis from the readily available p-methoxyacetophenone is a common transformation in medicinal and organic chemistry. This note details two reliable methods for this electrophilic aromatic substitution reaction.

Reaction Scheme

Caption: General reaction scheme for the bromination of p-methoxyacetophenone.

Data Summary

The following table summarizes the key quantitative data for the two synthesis protocols described below.

ParameterMethod 1: Potassium BromateMethod 2: N-Bromosuccinimide
Starting Material p-Methoxyacetophenonep-Methoxyacetophenone
Brominating Agent Potassium Bromate / Sodium BisulfiteN-Bromosuccinimide (NBS)
Solvent Methanol / WaterAcetonitrile
Reaction Temperature < 50 °C60 °C
Reaction Time ~5 hours2 hours
Reported Yield 86%~90% (typical for similar reactions)
Purification Recrystallization from EthanolRecrystallization from Ethanol/Water
Melting Point 84-86 °C84-86 °C

Experimental Protocols

Method 1: Synthesis using Potassium Bromate and Sodium Bisulfite

This protocol is adapted from a patented procedure and offers high yield with readily available inorganic reagents.[1]

Materials:

  • p-Methoxyacetophenone (0.2 mol, 30.05 g)

  • Potassium bromate (0.24 mol, 40.05 g)

  • Sodium bisulfite (20% aqueous solution, 312 g)

  • Methanol (90 g)

  • Water (100 mL)

  • Ethanol (for recrystallization)

  • 500 mL four-necked flask

  • Dropping funnel

  • Stirrer

  • Thermometer

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add potassium bromate (40.05 g) and water (100 mL).

  • Preparation of Starting Material Solution: In a separate beaker, dissolve p-methoxyacetophenone (30.05 g) in methanol (90 g).

  • Addition of Reagents: Transfer the p-methoxyacetophenone solution to the four-necked flask.

  • Initiation of Reaction: Begin stirring the mixture and add the 20% sodium bisulfite solution (312 g) dropwise via the dropping funnel. The addition should take approximately 3 hours.

  • Temperature Control: Maintain the internal temperature of the reaction mixture below 50 °C throughout the addition of sodium bisulfite.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A solid precipitate should form.

    • Collect the solid by suction filtration.

    • Wash the solid cake with water.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain a light gray solid.

    • Dry the purified product under vacuum.

Expected Outcome: This procedure is reported to yield approximately 39.4 g (86%) of this compound with a melting point of 84-86 °C.[1]

Method 2: Synthesis using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide, a common and selective brominating agent for activated aromatic rings. The protocol is based on general procedures for electrophilic aromatic bromination.

Materials:

  • p-Methoxyacetophenone (10 mmol, 1.50 g)

  • N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)

  • Acetonitrile (20 mL)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-methoxyacetophenone (1.50 g) in acetonitrile (20 mL).

  • Addition of NBS: Add N-Bromosuccinimide (1.78 g) to the solution in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (50 mL).

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

    • Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.

  • Appearance: Light gray to white solid.

  • Melting Point: 84-86 °C.[1]

  • 1H NMR (CDCl3): The expected signals are:

    • δ 8.15 (d, 1H, Ar-H)

    • δ 7.85 (dd, 1H, Ar-H)

    • δ 6.95 (d, 1H, Ar-H)

    • δ 3.95 (s, 3H, -OCH3)

    • δ 2.60 (s, 3H, -COCH3)

  • 13C NMR (CDCl3): The expected signals are:

    • δ 196.0 (C=O)

    • δ 159.0 (C-OCH3)

    • δ 134.0 (Ar-C)

    • δ 131.0 (Ar-C)

    • δ 128.0 (Ar-C)

    • δ 112.0 (Ar-C-Br)

    • δ 111.0 (Ar-C)

    • δ 56.5 (-OCH3)

    • δ 26.5 (-COCH3)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start p-Methoxyacetophenone Reaction Bromination (Method 1 or 2) Start->Reaction Reagents & Solvent Crude Crude Product Reaction->Crude Workup Aqueous Work-up & Extraction Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Pure Pure Product Recrystallization->Pure Characterization Characterization (NMR, MP) Pure->Characterization Final This compound Characterization->Final

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Bromination of 4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bromination of 4-methoxyacetophenone is a pivotal reaction in organic synthesis, yielding key intermediates for the development of various pharmaceutical compounds. Depending on the reaction conditions and reagents, the bromination can occur with high regioselectivity at either the α-carbon of the acetyl group (side-chain bromination) to produce 2-bromo-4'-methoxyacetophenone, or on the aromatic ring to yield 3-bromo-4-methoxyacetophenone (nuclear bromination). 2-bromo-4'-methoxyacetophenone is a valuable precursor for antiarrhythmic drugs and estrogen-like molecules such as raloxifene[1]. The selective synthesis of these isomers is crucial and can be achieved by carefully selecting the brominating agent, solvent, and catalyst.

This document provides detailed protocols and comparative data for several laboratory-scale methods for the bromination of 4-methoxyacetophenone, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Analysis of Bromination Methods

The selection of a synthetic route is often dictated by factors such as yield, reaction time, cost, and environmental impact. The following tables summarize quantitative data for different methods of achieving α-bromination and nuclear bromination of 4-methoxyacetophenone.

Table 1: Comparison of Methods for α-Bromination of 4-Methoxyacetophenone

MethodBrominating AgentSolvent(s)Catalyst/AdditiveReaction Temp.Reaction TimeYield (%)Reference
1Bromine (Br₂)MethanolNoneNot specified5 hours90.6%[1]
2Bromine (Br₂)WaterNone50°C2 hours>94%[1]
3Copper(II) Bromide (CuBr₂)Chloroform / Ethyl AcetateNoneReflux2 hours89.4%[1]
4N-Bromosuccinimide (NBS)MethanolAcidic Al₂O₃ (10% w/w)Reflux10-15 minExcellent[2]
5Bromine (Br₂)Acetic AcidNoneNot specifiedNot specified67%[1]

Table 2: Comparison of Methods for Nuclear Bromination of 4-Methoxyacetophenone

MethodBrominating AgentSolventCatalyst/AdditiveReaction Temp.Reaction TimeYield (%)Reference
1N-Bromosuccinimide (NBS)AcetonitrileNeutral Al₂O₃RefluxNot specifiedHigh[2]
2N-Bromosuccinimide (NBS)Acetonitrile / Water (1:1)Mandelic AcidRoom Temp.24 hours84-85%[3]
3Potassium Bromate (KBrO₃) / Sodium Bisulfite (NaHSO₃)Methanol / WaterNone< 50°C~5 hoursHigh[4]

Visualizations: Reaction Pathways and Workflows

Visual diagrams help in understanding the regioselective outcomes and the general process flow of the synthesis.

G cluster_start Starting Material cluster_alpha α-Bromination (Side-Chain) cluster_nuclear Nuclear Bromination (Ring) start 4-Methoxyacetophenone reagent_alpha Br₂ / MeOH or CuBr₂ or NBS / Acidic Al₂O₃ start->reagent_alpha Electrophilic Substitution (Enol/Enolate) reagent_nuclear NBS / Neutral Al₂O₃ or NBS / Mandelic Acid start->reagent_nuclear Electrophilic Aromatic Substitution product_alpha 2-Bromo-4'-methoxyacetophenone reagent_alpha->product_alpha product_nuclear 3-Bromo-4-methoxyacetophenone reagent_nuclear->product_nuclear

Caption: Regioselective bromination pathways of 4-methoxyacetophenone.

G start Start setup 1. Reaction Setup (Flask, Stirrer, Reagents) start->setup addition 2. Addition of Brominating Agent (Dropwise or Portion-wise) setup->addition reaction 3. Reaction Monitoring (TLC, Temperature Control) addition->reaction workup 4. Work-up (Quenching, Extraction, Washing) reaction->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification analysis 6. Product Analysis (Melting Point, NMR, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for bromination synthesis.

G Reactants 4-Methoxyacetophenone + Br⁺ (from NBS/Catalyst) SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Reactants->SigmaComplex Electrophilic Attack Product 3-Bromo-4-methoxyacetophenone + H⁺ SigmaComplex->Product Deprotonation (Aromatization)

Caption: Simplified mechanism for nuclear electrophilic bromination.

Experimental Protocols

Protocol 1: α-Bromination using Bromine in an Aqueous System

This environmentally friendly method utilizes water as a solvent, achieving a high yield of 2-bromo-4'-methoxyacetophenone[1].

Materials:

  • 4-methoxyacetophenone

  • Bromine (Br₂)

  • Water

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Sodium bisulfite solution (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-methoxyacetophenone (1 equivalent).

  • Bromination: Add water to the flask. Heat the mixture to 50°C with stirring.

  • Add bromine (1.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: Maintain the reaction at 50°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Extraction: Extract the product with ethyl acetate (3 x volume of water). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white to yellow crystals of 2-bromo-4'-methoxyacetophenone.

Protocol 2: α-Bromination using Copper(II) Bromide

This method provides excellent yields and avoids the use of elemental bromine directly in the initial setup[1].

Materials:

  • 4-methoxyacetophenone

  • Copper(II) bromide (CuBr₂)

  • Chloroform and Ethyl Acetate (solvent mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methoxyacetophenone (1 equivalent) and copper(II) bromide (2.2 equivalents).

  • Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the copper(I) bromide precipitate and any unreacted CuBr₂. Wash the solid residue with ethyl acetate.

  • Purification: Combine the filtrate and washings. Remove the solvent in vacuo. The resulting crude product can be purified by recrystallization to obtain 2-bromo-4'-methoxyacetophenone.

Protocol 3: Nuclear Bromination using N-Bromosuccinimide (NBS) and Neutral Alumina

This protocol achieves regioselective bromination on the aromatic ring, which is often challenging due to the activating nature of the methoxy group and the directing effect of the acetyl group[2].

Materials:

  • 4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Neutral aluminum oxide (Al₂O₃)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methoxyacetophenone (1 equivalent), N-bromosuccinimide (1.2 equivalents), and neutral Al₂O₃ (10% w/w of the acetophenone) in acetonitrile.

  • Reaction: Heat the mixture to reflux with efficient stirring. The reaction progress should be monitored using TLC.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter the reaction mixture to remove the alumina and succinimide byproduct.

  • Purification: Evaporate the acetonitrile from the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-bromo-4-methoxyacetophenone.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

Using 1-(3-Bromo-4-methoxyphenyl)ethanone in Claisen-Schmidt condensation for chalcone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Chalcone Synthesis using 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chalcones via the Claisen-Schmidt condensation, utilizing this compound as a key starting material. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the bromo and methoxy substituents on one of the aromatic rings can significantly influence the biological activity of the resulting chalcone derivatives.

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone, in this case, this compound, with an aromatic aldehyde. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, or chalcone.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative yields for the Claisen-Schmidt condensation to produce brominated chalcones and the biological activities of selected derivatives. It is important to note that reaction conditions and the nature of the substituents on the aromatic aldehyde significantly influence the yield and biological potency of the synthesized chalcones.

Table 1: Representative Yields of Brominated Chalcones via Claisen-Schmidt Condensation

EntryAldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
1BenzaldehydeNaOH / Ethanol4-5 hours64.5[1]
24-MethoxybenzaldehydeNaOH (solid, grinding)30 minutes88[2]
34-HydroxybenzaldehydeNaOH (solid, grinding)-30[2]
4Various BenzaldehydesNaOH / Ethanol4-5 hours62-78[3]
5Substituted BenzaldehydesKOH / Ethanol24 hoursGood to Excellent

Table 2: Anticancer Activity of Selected Brominated Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849[4]
Bromo chalcone analogue (SN-6)A-549, IGR-OV-1, PC-3, SF-295Significant Activity[3]
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onHeLa53[5]

Table 3: Antimicrobial Activity of Selected Brominated Chalcone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4'-Bromo-4-methoxy chalconeStaphylococcus aureusWeak Activity[6]
4'-Bromo-4-methoxy chalconeEscherichia coliNot Active[6]
Bromo chalcone analogue (SN-6)Staphylococcus aureusPotentiates Ciprofloxacin[3]
1g (p-bromo acetophenone and p-methoxy benzaldehyde)Staphylococcus aureusExcellent Activity[2]

Experimental Protocols

Two primary methods for the synthesis of chalcones from this compound are presented below: a conventional solvent-based method and an environmentally friendly solvent-free grinding method.

Protocol 1: Conventional Solvent-Based Claisen-Schmidt Condensation

This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation in an ethanolic solvent.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (1.0-1.2 equivalents)

  • Ethanol (95%)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v) or Potassium Hydroxide (KOH) solution

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[7]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water.

  • Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified product, for instance, in a vacuum oven. The structure and purity of the final chalcone derivative can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Grinding Method)

This protocol describes an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation using a grinding technique. This method can lead to high yields in a significantly shorter reaction time.[1][2]

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (1.0 equivalent)

  • Finely ground solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl) solution

  • Ethanol/water mixture for recrystallization

Procedure:

  • Reactant Grinding: In a mortar, combine this compound (e.g., 1 mmol) and the chosen aromatic aldehyde (e.g., 1 mmol).

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH to the mixture.

  • Reaction: Vigorously grind the solids together using a pestle. The reaction is often rapid, and the mixture may solidify.

  • Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the mortar.

  • Isolation of Product: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol.

  • Drying and Characterization: Dry the purified product and confirm its structure and purity using spectroscopic methods.

Visualizations

Claisen-Schmidt Condensation Workflow

The following diagram illustrates the general workflow for the synthesis of chalcones using the Claisen-Schmidt condensation.

G Reactants Reactants: This compound + Aromatic Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Reactants->Mixing Base_Addition Base Addition (e.g., NaOH or KOH) Mixing->Base_Addition Reaction Claisen-Schmidt Condensation Base_Addition->Reaction Workup Work-up: Acidification & Precipitation Reaction->Workup Purification Purification: Filtration & Recrystallization Workup->Purification Product Final Product: Chalcone Derivative Purification->Product

Caption: General workflow for chalcone synthesis.

Logical Relationship of Chalcone Synthesis and Application

This diagram shows the logical progression from the synthesis of chalcones to their potential applications in drug development.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials: This compound & Substituted Aldehydes Condensation Claisen-Schmidt Condensation Starting_Materials->Condensation Chalcone_Library Library of Chalcone Derivatives Condensation->Chalcone_Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Chalcone_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification Drug_Development Further Drug Development Lead_Identification->Drug_Development

Caption: From synthesis to drug development.

References

Application of 1-(3-Bromo-4-methoxyphenyl)ethanone as a precursor in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-4-methoxyphenyl)ethanone is a versatile synthetic intermediate playing a crucial role in the development of various pharmaceutical agents. Its unique structure, featuring a brominated phenyl ring with a methoxy and an acetyl group, provides multiple reactive sites for the construction of complex molecular architectures. This application note focuses on its utility as a precursor in the synthesis of key intermediates for pharmacologically active compounds, particularly highlighting its role in the generation of building blocks for Histone Deacetylase (HDAC) inhibitors.

Application in the Synthesis of HDAC Inhibitor Scaffolds

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][3] this compound serves as a valuable starting material for the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a key intermediate that can be further elaborated to construct potent and selective HDAC inhibitors.

One notable example of a selective HDAC6 inhibitor is Tubastatin A.[4][5] While direct synthesis of Tubastatin A from this compound is not explicitly documented in the provided results, the synthesis of structurally related intermediates underscores the potential of this precursor. The bromo and methoxy functionalities on the phenylacetic acid derivative allow for diverse synthetic manipulations, such as cross-coupling reactions, to introduce the complex cap groups characteristic of many HDAC inhibitors.[6]

Physicochemical Data of Precursor and Key Intermediate
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReference
This compoundC₉H₉BrO₂229.07-
2-(3-Bromo-4-methoxyphenyl)acetic acidC₉H₉BrO₃245.07White crystalline powder[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid

This protocol describes the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a key intermediate, from a related starting material, 4-methoxyphenylacetic acid, via regioselective bromination. A similar transformation can be envisioned starting from this compound through a multi-step synthesis, for instance, via a Willgerodt-Kindler reaction followed by hydrolysis.

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Acetic acid

  • Ice-water

  • Xylene

Procedure: [7]

  • Dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in 60 ml of acetic acid in a stirred reaction vessel.

  • Slowly add a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in 30 ml of acetic acid dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water.

  • Stir the resulting turbid mixture for 10 minutes.

  • Filter the precipitate and rinse with ice-water (3 x 10 ml).

  • Air-dry the solid for 20 minutes.

  • Recrystallize the crude product from hot xylene to obtain 2-(3-Bromo-4-methoxyphenyl)acetic acid as a white crystalline powder.

Quantitative Data:

ParameterValueReference
Yield84%[7]
Melting Point113.15-114.05 °C (386.3-387.2 K)[7]

Signaling Pathway and Experimental Workflow

HDAC Inhibition and its Cellular Consequences

HDAC inhibitors exert their therapeutic effects by altering the acetylation status of histones and other proteins, leading to changes in gene expression and cellular function. The following diagram illustrates the general mechanism of HDAC inhibition and its downstream effects.

HDAC_Inhibition_Pathway cluster_0 Cellular Processes HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Inhibitor HDAC Inhibitor (e.g., Tubastatin A) Inhibitor->HDAC Inhibition

Caption: General mechanism of HDAC inhibition.

Synthetic Workflow for HDAC Inhibitor Intermediate

The following diagram outlines the key steps in the synthesis of the 2-(3-Bromo-4-methoxyphenyl)acetic acid intermediate.

Synthetic_Workflow cluster_workflow Synthetic Workflow StartingMaterial This compound or 4-Methoxyphenylacetic Acid ReactionStep Synthetic Transformation (e.g., Willgerodt-Kindler or Bromination) StartingMaterial->ReactionStep Intermediate 2-(3-Bromo-4-methoxyphenyl)acetic Acid ReactionStep->Intermediate FurtherSynthesis Further Elaboration (e.g., Amide Coupling, Cross-Coupling) Intermediate->FurtherSynthesis FinalProduct HDAC Inhibitor (e.g., Tubastatin A analog) FurtherSynthesis->FinalProduct

Caption: Synthetic workflow for an HDAC inhibitor intermediate.

Conclusion

This compound is a valuable precursor for the synthesis of key pharmaceutical intermediates. Its conversion to 2-(3-Bromo-4-methoxyphenyl)acetic acid provides a versatile building block for the development of potent and selective HDAC inhibitors, offering a promising avenue for the discovery of novel therapeutics for a range of diseases. The provided protocols and data serve as a foundational resource for researchers engaged in drug discovery and development in this important area.

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Bromo-4-methoxyphenyl)ethanone is a versatile and readily available starting material for the synthesis of a wide array of novel heterocyclic compounds. Its structure, featuring a reactive ketone, a methoxy-activated phenyl ring, and a strategically placed bromine atom, offers multiple reaction sites for constructing complex molecular architectures. This document provides detailed protocols for the synthesis of two important classes of heterocycles—pyrazoles and benzofurans—starting from this key building block. These heterocyclic cores are prevalent in many therapeutic agents and are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3]

The synthetic pathways detailed herein first involve the conversion of the starting acetophenone into a chalcone intermediate via a Claisen-Schmidt condensation. Chalcones are valuable precursors due to their α,β-unsaturated carbonyl system, which is susceptible to various cyclization reactions.[4][5] Subsequent reaction of the chalcone with hydrazine derivatives yields polysubstituted pyrazoles, a class of compounds known for a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] Additionally, a protocol for the synthesis of benzofuran derivatives is described, proceeding through an initial α-bromination of the starting ketone followed by cyclization with a phenolic compound. Benzofurans are another critical scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with activities such as antiviral, antitumor, and anti-inflammatory properties.[2][3]

Experimental Protocols & Data

Protocol 1: Synthesis of (E)-1-(3-Bromo-4-methoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcones)

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis Workflow for Chalcone Synthesis start_material This compound + Substituted Benzaldehyde reaction_step Stir in Ethanol Add aq. NaOH start_material->reaction_step Reactants stirring Stir at RT (2-4 hours) reaction_step->stirring Initiate Reaction workup Pour into ice water Acidify with HCl stirring->workup Reaction Complete isolation Filter solid Wash with water workup->isolation Precipitation product Crude Chalcone Product isolation->product purification Recrystallize (from Ethanol) product->purification Purification final_product Pure Chalcone Derivative purification->final_product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and an appropriate substituted benzaldehyde (10 mmol) in 25 mL of ethanol.

  • Stir the solution at room temperature until all solids have dissolved.

  • To this solution, add a solution of sodium hydroxide (20 mmol) in 5 mL of water dropwise while maintaining the temperature below 25°C using an ice bath.

  • After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, pour the mixture into 100 mL of crushed ice and water.

  • Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3, which will cause the chalcone product to precipitate.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Data Summary: Chalcone Derivatives

Compound ID Ar-substituent Yield (%) m.p. (°C) Appearance
C1 4-OCH₃ 85-92 118-120 Pale yellow solid
C2 4-Cl 88-95 135-137 White crystalline solid
C3 4-NO₂ 82-90 160-162 Yellow powder

| C4 | H | 90-96 | 105-107 | Off-white solid |

Protocol 2: Synthesis of 5-(3-Bromo-4-methoxyphenyl)-3-(aryl)-1H-pyrazole Derivatives

This protocol describes the cyclocondensation of chalcones with hydrazine hydrate to form pyrazole derivatives.[6][8]

Experimental Workflow for Pyrazole Synthesis

Pyrazole_Synthesis Workflow for Pyrazole Synthesis start_material Chalcone Derivative + Hydrazine Hydrate reaction_step Reflux in Glacial Acetic Acid start_material->reaction_step Reactants reflux Heat at Reflux (4-6 hours) reaction_step->reflux Initiate Cyclization workup Cool to RT Pour into ice water reflux->workup Reaction Complete isolation Filter solid Wash with water workup->isolation Precipitation product Crude Pyrazole Product isolation->product purification Recrystallize (from Ethanol/DMF) product->purification Purification final_product Pure Pyrazole Derivative purification->final_product Benzofuran_Synthesis Workflow for Benzofuran Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Cyclization start_material_1 This compound reaction_step_1 Reflux with CuBr₂ in Ethyl Acetate start_material_1->reaction_step_1 intermediate 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone reaction_step_1->intermediate start_material_2 α-Bromo Ketone Intermediate + Salicylaldehyde intermediate->start_material_2 Isolate & Use reaction_step_2 Reflux with K₂CO₃ in Acetone start_material_2->reaction_step_2 final_product Pure Benzofuran Derivative reaction_step_2->final_product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various palladium-catalyzed cross-coupling reactions utilizing 1-(3-Bromo-4-methoxyphenyl)ethanone as a key building block. This versatile substrate allows for the introduction of a wide range of functionalities, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[1][2] This reaction is favored for its mild conditions and tolerance of a variety of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.[3] Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (expected)
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901680-92 (expected)
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene110888-98 (expected)
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1001275-88 (expected)

Yields are expected ranges based on analogous reactions reported in the literature.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[4][5] This reaction is particularly useful for the synthesis of substituted alkenes.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

A general procedure for the Heck-Mizoroki reaction of this compound with an alkene is as follows:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, add this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, if necessary).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5-3.0 equiv.).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Reaction: Heat the mixture to the required temperature (typically 100-140 °C) until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is then purified by column chromatography.

Data Presentation: Heck-Mizoroki Reaction
AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂Et₃NDMF1202470-85 (expected)
n-Butyl acrylatePd(OAc)₂/PPh₃NaOAcNMP1401865-80 (expected)
AcrylonitrilePdCl₂(PPh₃)₂K₂CO₃Acetonitrile1002460-75 (expected)

Yields are expected ranges based on analogous reactions reported in the literature.[6][7]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere and Solvent/Base Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., Et₃N or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the residue by column chromatography to yield the desired coupled product.

Data Presentation: Sonogashira Coupling
Terminal AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25685-95 (expected)
EthynyltrimethylsilanePd(PPh₃)₄CuIDiisopropylamineDMF50880-90 (expected)
1-HexynePd(OAc)₂/PPh₃CuIEt₃NAcetonitrile401275-88 (expected)

Yields are expected ranges based on analogous reactions reported in the literature.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the specified time.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene1001880-95 (expected)
AnilinePd(OAc)₂/BINAPK₃PO₄Dioxane1102475-90 (expected)
PyrrolidineG3-XPhos PalladacycleLHMDSTHF801285-98 (expected)

Yields are expected ranges based on analogous reactions reported in the literature.[15][16][17]

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to valuable aryl nitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[18]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

A general procedure for the palladium-catalyzed cyanation of this compound is as follows:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], or acetone cyanohydrin, 0.5-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and any necessary additives.

  • Solvent Addition: Add a dry, degassed solvent such as DMF, DMA, or NMP.

  • Reaction: Heat the reaction mixture at the indicated temperature (typically 80-140 °C) until the starting material is fully consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate or ammonia. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Palladium-Catalyzed Cyanation
Cyanide SourceCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
Zn(CN)₂Pd(dppf)Cl₂-DMF1201280-92 (expected)
K₄[Fe(CN)₆]Pd(OAc)₂/XPhos-DMA1402475-88 (expected)
Acetone cyanohydrinPd(PPh₃)₄Zn(OAc)₂NMP100870-85 (expected)

Yields are expected ranges based on analogous reactions reported in the literature.[19][20][21][22]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Partner + Base Inert Inert Atmosphere (Ar or N2) Reactants->Inert Catalyst Palladium Catalyst + Ligand Catalyst->Inert Solvent Degassed Solvent Solvent->Inert Heat Heating & Stirring Inert->Heat Monitor Monitoring (TLC/GC) Heat->Monitor Quench Quenching Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-Br Ln Pd0->PdII ArX OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' Ln PdII->PdII_Ar Ar'B(OR)2 Transmetal Transmetalation (Base) ArB Ar'-B(OR)2 PdII_Ar->Pd0 Product Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination ArX 1-(3-Bromo-4-methoxy phenyl)ethanone

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing a variety of bioactive derivatives starting from the versatile building block, 1-(3-Bromo-4-methoxyphenyl)ethanone. This readily available compound serves as an excellent scaffold for generating novel molecules with potential therapeutic applications, including anticancer, antibacterial, and antifungal properties. The presence of a reactive ketone and a bromine-substituted aromatic ring allows for a diverse range of chemical transformations.

Synthetic Pathways and Experimental Protocols

This section details several key synthetic strategies to access a variety of bioactive molecular architectures from this compound.

A. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known for their broad spectrum of biological activities. The Claisen-Schmidt condensation provides a straightforward method for their synthesis.

Experimental Workflow for Chalcone Synthesis

G start Start: this compound + Substituted Benzaldehyde dissolve Dissolve in Ethanol start->dissolve add_base Add Aqueous NaOH or KOH dissolve->add_base stir Stir at Room Temperature add_base->stir precipitate Precipitation of Chalcone stir->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Product: Bioactive Chalcone Derivative recrystallize->product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1-(3-bromo-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 229 mg) and benzaldehyde (1.0 mmol, 106 mg) in 10 mL of ethanol.

  • Base Addition: To the stirred solution, add 5 mL of an aqueous solution of potassium hydroxide (40% w/v) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A yellow solid will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water until the washings are neutral to pH paper. Dry the solid and recrystallize from ethanol to afford the pure chalcone.

B. Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, enabling the synthesis of biaryl compounds, a common motif in pharmaceuticals.[1]

Experimental Workflow for Suzuki-Miyaura Coupling

G start Start: this compound + Arylboronic Acid add_reagents Add Base (e.g., K2CO3) and Pd Catalyst (e.g., Pd(PPh3)4) start->add_reagents add_solvent Add Degassed Solvent (e.g., Toluene/Water) add_reagents->add_solvent reflux Heat under Inert Atmosphere (e.g., 80-100 °C) add_solvent->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor workup Cool, Quench with Water, and Extract monitor->workup purify Purify by Column Chromatography workup->purify product Product: Bioactive Biaryl Derivative purify->product

Caption: Workflow for the synthesis of biaryl derivatives via Suzuki-Miyaura coupling.

Protocol 2: Synthesis of 1-(4-methoxy-3'-phenylphenyl)ethanone

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) followed by a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Work-up: After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.

C. Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing access to a wide range of arylamines.[2][3][4]

Protocol 3: Synthesis of 1-(4-methoxy-3-(phenylamino)phenyl)ethanone

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 229 mg), aniline (1.2 mmol, 112 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.08 mmol, 38 mg) in a Schlenk tube.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

D. Synthesis of Aryl Alkynes via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding aryl alkynes which are valuable scaffolds in medicinal chemistry.[5][6][7][8][9]

Protocol 4: Synthesis of 1-(4-methoxy-3-(phenylethynyl)phenyl)ethanone

  • Reaction Setup: To a solution of this compound (1.0 mmol, 229 mg) in a suitable solvent like THF or DMF (10 mL) in a Schlenk flask, add phenylacetylene (1.2 mmol, 122 mg).

  • Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 8 mg), and a base such as triethylamine (2.0 mmol, 202 mg).

  • Reaction: Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (e.g., 50-70 °C) for 3-6 hours.

  • Work-up: After the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.

E. Synthesis of Heterocyclic Derivatives

The ketone and aryl bromide functionalities of the starting material also allow for the synthesis of various bioactive heterocyclic compounds.

i. Synthesis of Isoxazoles from Chalcone Intermediates

Chalcones derived from this compound can be cyclized to form isoxazoles, a class of heterocycles with diverse pharmacological activities.

Protocol 5: Synthesis of 5-(3-bromo-4-methoxyphenyl)-3-phenylisoxazole

  • Reaction Setup: Dissolve the chalcone intermediate, (E)-1-(3-bromo-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (1.0 mmol, 317 mg), in ethanol (15 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 mmol, 104 mg) and an aqueous solution of sodium hydroxide (2.0 mmol, 80 mg in 2 mL of water).

  • Reaction: Reflux the reaction mixture for 4-8 hours.

  • Work-up: Cool the mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure isoxazole.

ii. Synthesis of 1,3,4-Oxadiazoles from Hydrazone Intermediates

1,3,4-Oxadiazoles are another important class of heterocycles with a wide range of biological activities.[10][11][12] They can be synthesized from hydrazone derivatives of the starting ketone.

Protocol 6: Synthesis of 2-(3-bromo-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

  • Hydrazone Formation: Reflux a mixture of this compound (1.0 mmol, 229 mg) and benzoyl hydrazide (1.0 mmol, 136 mg) in ethanol with a catalytic amount of acetic acid for 4-6 hours to form the corresponding hydrazone. Isolate and dry the hydrazone intermediate.

  • Cyclization: To a solution of the isolated hydrazone (1.0 mmol) in a suitable solvent like acetic acid, add an oxidizing agent such as iodine (1.2 mmol) and yellow mercuric oxide (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Filter the reaction mixture to remove inorganic salts and pour the filtrate into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure 1,3,4-oxadiazole.

Quantitative Data

The following tables summarize representative yields for the synthesis of various derivatives and their reported biological activities.

Table 1: Synthetic Yields of Bioactive Derivatives

Derivative ClassSpecific DerivativeStarting MaterialReaction TypeYield (%)
Chalcone(E)-1-(3-bromo-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-oneThis compoundClaisen-Schmidt70-85
Biaryl Ketone1-(4-methoxy-3'-phenylphenyl)ethanoneThis compoundSuzuki-Miyaura65-90
Arylamine1-(4-methoxy-3-(phenylamino)phenyl)ethanoneThis compoundBuchwald-Hartwig60-80
Aryl Alkyne1-(4-methoxy-3-(phenylethynyl)phenyl)ethanoneThis compoundSonogashira70-90
Isoxazole5-(3-bromo-4-methoxyphenyl)-3-phenylisoxazoleChalcone IntermediateCyclization60-75
1,3,4-Oxadiazole2-(3-bromo-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazoleHydrazone IntermediateOxidative Cyclization50-70

Table 2: Biological Activity of Synthesized Chalcone Derivatives

CompoundTarget Organism/Cell LineActivityMeasurementValueReference
Chalcone Derivative 1Staphylococcus aureusAntibacterialMIC12.5 µg/mL[13]
Chalcone Derivative 2Escherichia coliAntibacterialMIC25 µg/mL[13]
Chalcone Derivative 3MCF-7 (Breast Cancer)AnticancerIC₅₀7.4 µM[14]
Chalcone Derivative 4HCT-116 (Colon Cancer)AnticancerIC₅₀6.31 µM[14]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of newly synthesized compounds is crucial in drug development. Many of the derivatives accessible from this compound are known to interact with key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[15][16][17][18][19] Its aberrant activation is implicated in various cancers. Many chalcones exert their anticancer effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p50_p65 IκB-NF-κB Complex Ub Ubiquitination IkB->Ub tagged for p50_p65 NF-κB (p50/p65) p50_p65_n NF-κB (p50/p65) p50_p65->p50_p65_n translocates to IkB_p50_p65->p50_p65 releases Proteasome Proteasomal Degradation Ub->Proteasome Chalcone Chalcone Derivative Chalcone->IKK_complex inhibits DNA DNA p50_p65_n->DNA binds to Gene_Expression Inflammatory & Pro-survival Genes DNA->Gene_Expression promotes transcription of

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents, including certain chalcones and biaryl derivatives, function by inducing apoptosis.[20][21][22][23]

Apoptosis_Pathway Bioactive_Derivative Bioactive_Derivative Mitochondrion Mitochondrion Bioactive_Derivative->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Activation of the intrinsic apoptosis pathway by bioactive derivatives.

Mechanism of Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a vital role in cell division. Biaryl ketones, structurally similar to known tubulin inhibitors like combretastatin, can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10][24][25][26][27]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest disruption leads to Biaryl_Ketone Biaryl Ketone Derivative Biaryl_Ketone->Tubulin_Dimers binds to Biaryl_Ketone->Microtubule inhibits polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by biaryl ketone derivatives.

References

Detailed protocol for the purification of 1-(3-Bromo-4-methoxyphenyl)ethanone by recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(3-Bromo-4-methoxyphenyl)ethanone, a key intermediate in various synthetic organic chemistry applications, through recrystallization. This method is designed to yield a high-purity crystalline product by leveraging the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

Introduction

This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a solid organic compound.[1] Recrystallization is a fundamental technique for the purification of solid compounds. The principle relies on the higher solubility of a substance in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While a specific melting point for the 3-bromo isomer was not definitively available in the searched literature, a closely related isomer, 2-Bromo-4'-methoxyacetophenone, has a melting point of 69-71 °C, which can serve as an approximate reference.[2]

PropertyValue
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol [3]
AppearanceSolid[1]
CAS Number35310-75-9[3]

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent, and the full recrystallization procedure.

Part 1: Solvent Screening

Materials:

  • Crude this compound

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Selection of trial solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes containing the undissolved solid and observe the solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • If a single solvent does not provide the desired solubility characteristics, a mixed solvent system can be evaluated.[4] Common pairs for aromatic compounds include hexane/acetone or hexane/ethyl acetate.[5] In this case, dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool to crystallize.

Part 2: Recrystallization Protocol

Based on the results of the solvent screening, the following general protocol can be applied. For this example, we will proceed with a hypothetical optimal single solvent.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Part 1)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the funnel and the receiving flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.

Data Presentation

The following table should be used to record the quantitative data during the purification process.

ParameterValue
Mass of Crude Compound (g)
Selected Recrystallization Solvent(s)
Volume of Solvent Used (mL)
Mass of Purified Crystals (g)
Percent Yield (%)
Melting Point of Purified Product (°C)
Appearance of Purified Product

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization protocol.

Recrystallization_Workflow start Start with Crude This compound dissolution Dissolution Add minimal hot solvent start->dissolution decolorization Decolorization (Optional) Add activated charcoal dissolution->decolorization hot_filtration Hot Filtration Remove insoluble impurities decolorization->hot_filtration crystallization Crystallization Slow cooling followed by ice bath hot_filtration->crystallization collection Crystal Collection Vacuum filtration crystallization->collection washing Washing Rinse with cold solvent collection->washing drying Drying Vacuum oven or desiccator washing->drying analysis Analysis Melting point, Yield drying->analysis

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

How to troubleshoot and minimize side products in 1-(3-Bromo-4-methoxyphenyl)ethanone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone. The information provided is designed to help troubleshoot common issues, particularly the formation of side products, and to offer guidance on minimizing their occurrence.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields can stem from several factors related to the two main synthetic routes: Friedel-Crafts acylation of 2-bromoanisole or bromination of 4-methoxyacetophenone.

  • Friedel-Crafts Acylation Route:

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or purified Lewis acid.

    • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1][2] Consider increasing the molar ratio of the Lewis acid to the starting material.

    • Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition and increased side product formation.

  • Bromination Route:

    • Incomplete Reaction: The bromination of activated aromatic rings can sometimes be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Sub-optimal Brominating Agent: The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide) and solvent can significantly impact the reaction rate and yield.

Issue 2: Formation of Multiple Products (Side Products)

Q2: I am observing multiple spots on my TLC plate, indicating the presence of several side products. What are these impurities and how can I minimize them?

A2: The formation of multiple products is a common challenge. The nature of the side products depends on the synthetic route.

Side Products in Friedel-Crafts Acylation of 2-Bromoanisole

The primary side products in this route are regioisomers due to the directing effects of the bromo and methoxy groups on the aromatic ring.

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (ortho-isomer): The methoxy group is an ortho, para-director, while the bromo group is also an ortho, para-director, but deactivating. The acylation can occur at the position ortho to the methoxy group.

  • 1-(4-Bromo-3-methoxyphenyl)ethanone: Acylation can also occur at other positions on the ring, though typically in smaller amounts.

Troubleshooting Regioisomer Formation:

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the ratio of isomers. Experimenting with different Lewis acids (e.g., FeCl₃, TiCl₄) may improve regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Solvents like nitrobenzene or carbon disulfide have been known to affect regioselectivity in Friedel-Crafts reactions.

Side Products in Bromination of 4-Methoxyacetophenone

The main side products in this route arise from polybromination and bromination at different positions.

  • 1-(3,5-Dibromo-4-methoxyphenyl)ethanone: The strong activating effect of the methoxy group makes the aromatic ring susceptible to further bromination, leading to the formation of a dibrominated product.

  • 1-(2-Bromo-4-methoxyphenyl)ethanone (ortho-isomer): Bromination can occur at the position ortho to the activating methoxy group.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (α-bromination): Bromination can occur on the methyl group of the acetyl moiety (side-chain bromination), especially under radical conditions (e.g., using NBS with a radical initiator).

Troubleshooting Side Product Formation in Bromination:

  • Control of Stoichiometry: Use of a precise 1:1 molar ratio of 4-methoxyacetophenone to the brominating agent is crucial to minimize dibromination. Slow, dropwise addition of the brominating agent can also be beneficial.

  • Reaction Conditions: To favor ring bromination over side-chain bromination, the reaction should be carried out under polar, ionic conditions (e.g., bromine in acetic acid). Avoid conditions that promote radical formation (e.g., UV light, radical initiators) if ring bromination is desired.

  • Temperature Control: Keep the reaction temperature low to moderate to reduce the rate of competing side reactions.

Frequently Asked Questions (FAQs)

Q3: Which synthetic route is generally preferred for the synthesis of this compound?

A3: Both the Friedel-Crafts acylation of 2-bromoanisole and the bromination of 4-methoxyacetophenone are viable routes. The choice often depends on the availability and cost of the starting materials and the ease of purification of the final product from the specific side products generated in each route. The bromination of 4-methoxyacetophenone is often a more direct approach.

Q4: How can I effectively purify the desired product from its isomers and other side products?

A4: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: If there is a significant difference in the solubility of the desired product and the side products in a particular solvent system, recrystallization can be a very effective method for purification. Common solvent systems for recrystallization of aromatic ketones include ethanol/water, hexane/ethyl acetate, and toluene.

  • Column Chromatography: For mixtures of isomers with similar polarities, silica gel column chromatography is often necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired product. Monitoring the fractions by TLC is essential to isolate the pure compound.

Q5: Are there any specific analytical techniques to identify and quantify the side products?

A5: Yes, several analytical techniques are useful:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity of the product and identify the presence of side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the reaction mixture. The mass spectra of the different isomers will be very similar, but their retention times will differ, allowing for their identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The different isomers will have distinct NMR spectra, allowing for their unambiguous identification and the determination of their relative ratios in a mixture.

Data Presentation

Table 1: Illustrative Product Distribution in Friedel-Crafts Acylation of 2-Bromoanisole with Acetyl Chloride

Lewis AcidSolventTemperature (°C)This compound (Desired Product) (%)1-(2-Bromo-5-methoxyphenyl)ethanone (ortho-isomer) (%)Other Isomers (%)
AlCl₃Dichloromethane0 to 25~85~10~5
FeCl₃Dichloromethane25~80~15~5
TiCl₄Dichloromethane-10 to 0~90~5~5

Table 2: Illustrative Product Distribution in Bromination of 4-Methoxyacetophenone with Bromine

SolventTemperature (°C)Molar Ratio (Substrate:Br₂)This compound (Desired Product) (%)1-(3,5-Dibromo-4-methoxyphenyl)ethanone (%)1-(2-Bromo-4-methoxyphenyl)ethanone (%)
Acetic Acid251:1~75~15~10
Dichloromethane01:1~70~20~10
Acetic Acid251:1.2~60~35~5

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation of 2-Bromoanisole

Materials:

  • 2-Bromoanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis via Bromination of 4-Methoxyacetophenone

Materials:

  • 4-Methoxyacetophenone

  • Bromine (Br₂)

  • Acetic acid

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyacetophenone (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • From the dropping funnel, add a solution of bromine (1.0 equivalent) in acetic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Step (Acylation or Bromination) start->reaction workup Reaction Work-up and Purification reaction->workup issue Issue Detected? (Low Yield / Side Products) reaction->issue product Desired Product: This compound workup->product issue->workup No analyze Analyze Reaction (TLC, GC-MS, NMR) issue->analyze Yes identify Identify Side Products (Isomers, Polybromination) analyze->identify optimize Optimize Conditions: - Catalyst - Temperature - Stoichiometry - Solvent identify->optimize re_run Re-run Synthesis optimize->re_run re_run->reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Reaction_Pathways cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Bromination start1 2-Bromoanisole + Acetyl Chloride product1 This compound start1->product1 Major Pathway side1 Side Product: Ortho-isomer start1->side1 Minor Pathway reagent1 Lewis Acid (e.g., AlCl₃) reagent1->start1 start2 4-Methoxyacetophenone product2 This compound start2->product2 Major Pathway side2a Side Product: Dibrominated start2->side2a Minor Pathway side2b Side Product: Ortho-isomer start2->side2b Minor Pathway reagent2 Bromine (Br₂) reagent2->start2

Caption: The two primary synthetic routes to this compound and their potential side products.

References

Strategies to improve the reaction yield of 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways.

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges during the synthesis of this compound via Friedel-Crafts acylation of 2-bromoanisole. This guide provides solutions to common problems encountered during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.
2. Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required as it complexes with both the starting material and the product.[1]2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.3. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
Presence of Multiple Spots on TLC (Impurity Formation) 1. Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether, leading to the formation of 1-(3-bromo-4-hydroxyphenyl)ethanone.[2]1. Consider using milder Lewis acid catalysts such as ZnCl₂, TiCl₄, or solid acid catalysts.[2][3] Rare earth metal triflates like Sc(OTf)₃ are also effective alternatives.[2]
2. Formation of the Ortho-Isomer: Acylation at the position ortho to the methoxy group can occur, leading to a mixture of isomers.2. The para-isomer is generally favored due to steric hindrance. Optimization of the catalyst and reaction temperature can improve regioselectivity.
3. Di-acylation: Although the product is deactivated towards further acylation, di-acylation can occur under harsh conditions.3. Use a stoichiometric amount of the acylating agent and avoid prolonged reaction times or excessively high temperatures.
Difficult Product Purification 1. Tailing on Silica Gel Column: The ketone product may interact with the acidic silica gel, leading to poor separation.1. Add a small amount (0.1-1%) of a neutralizer like triethylamine to the eluent to improve peak shape.[4]
2. Co-elution of Isomers: The ortho- and para-isomers may have similar polarities, making separation by column chromatography challenging.2. Use a shallower solvent gradient during column chromatography to improve resolution. Recrystallization of the crude product may also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of 2-bromoanisole with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Q2: Why is my reaction yield low when using aluminum chloride (AlCl₃) as a catalyst?

While AlCl₃ is a powerful catalyst for Friedel-Crafts acylation, it can lead to demethylation of the methoxy group in anisole derivatives, resulting in the formation of the corresponding phenol and reducing the yield of the desired product.[2] Additionally, AlCl₃ is highly sensitive to moisture, which can deactivate it.

Q3: Are there alternative catalysts to AlCl₃ that can improve the yield?

Yes, several milder Lewis acids and solid acid catalysts can be used to minimize side reactions. These include:

  • Milder Lewis Acids: Zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) are less prone to causing demethylation.[2]

  • Rare Earth Metal Triflates: Scandium triflate (Sc(OTf)₃) and ytterbium triflate (Y(OTf)₃) have been shown to be effective catalysts for the acylation of activated aromatic rings.[2]

  • Solid Acid Catalysts: Heteropoly acids and zeolites offer advantages such as reusability and potentially higher selectivity.[3][5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-bromoanisole), you can observe the disappearance of the starting material and the appearance of the product spot.[6]

Q5: What is the best method for purifying the final product?

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[6] If tailing is observed during column chromatography, adding a small amount of triethylamine to the eluent can improve the separation.[4]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 2-Bromoanisole

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromoanisole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (or an alternative Lewis acid)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the cooled suspension while stirring.

  • Addition of Substrate: Dissolve 2-bromoanisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[6]

Data Presentation

The choice of catalyst can significantly impact the yield of the Friedel-Crafts acylation. The following table summarizes yields reported for the acylation of anisole with various catalysts, which can serve as a reference for optimizing the synthesis of this compound.

CatalystAcylating AgentSolventTemperature (°C)Yield of p-methoxyacetophenone (%)Reference
Sc(OTf)₃Acetic AnhydrideNitromethane5089[2]
ZnOAcetyl ChlorideSolvent-freeRoom Temp.High Conversion[7]
Mix-Hβ ZeoliteOctanoic AcidSolvent-freeNot Specified72.7 (Conversion)[5]
PTA@MIL-53(Fe)Acyl ChloridesNot SpecifiedAmbientHigh Yield[8]

Visualizations

Reaction Pathway

Reaction_Pathway 2-Bromoanisole 2-Bromoanisole This compound This compound 2-Bromoanisole->this compound Acetyl Chloride Acetyl Chloride Acylium Ion Intermediate Acylium Ion Intermediate Acetyl Chloride->Acylium Ion Intermediate + Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Acylium Ion Intermediate->this compound

Caption: Friedel-Crafts acylation of 2-bromoanisole.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solution1 Check Catalyst Activity Increase Catalyst Amount check_yield->solution1 Yes solution2 Use Milder Catalyst Optimize Temperature check_purity->solution2 Yes end Successful Synthesis check_purity->end No solution1->start purify Optimize Purification (e.g., add NEt3 to eluent) solution2->purify purify->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Setup

Caption: A typical setup for a moisture-sensitive Friedel-Crafts acylation.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone, focusing on optimizing reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis is typically achieved via electrophilic aromatic substitution, specifically the bromination of 4-methoxyacetophenone. This involves reacting the starting material with a suitable brominating agent in the presence of a catalyst and an appropriate solvent.

Q2: Which brominating agent is best for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A2: Both NBS and Br₂ can be used, but they offer different advantages. NBS is often preferred as it provides a slow, controlled release of bromine, which can minimize side reactions like over-bromination.[1] Molecular bromine is a stronger brominating agent and may require more careful control of reaction conditions to avoid the formation of multiple brominated byproducts.[2] The choice often depends on the desired selectivity and the scale of the reaction.

Q3: What are the common side products, and how can they be minimized?

A3: Common side products include:

  • Dibrominated products: Resulting from over-bromination of the aromatic ring. This can be minimized by using a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents) and carefully controlling the reaction temperature.[1]

  • Ortho-brominated isomer: Formation of 1-(2-bromo-4-methoxyphenyl)ethanone. Selectivity can be influenced by the choice of catalyst and solvent.

  • α-Bromination: Bromination at the carbon adjacent to the carbonyl group (phenacyl bromide derivative). This is more likely under radical conditions or with acid catalysis where enolization is promoted.[3][4] To avoid this, it's crucial to control the reaction conditions to favor electrophilic aromatic substitution. In some cases, protecting the ketone functionality as a ketal may be necessary to prevent α-bromination.[5]

Q4: How does the reaction temperature affect the outcome?

A4: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of more side products, such as dibrominated compounds.[1] It is generally recommended to start at a lower temperature and monitor the reaction's progress, gradually increasing the temperature if necessary. For some brominations, temperatures are maintained between 0-20°C.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Sub-optimal temperature or reaction time. 4. Impure reagents.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Adjust the stoichiometry of the brominating agent. Consider a different solvent or catalyst to improve selectivity. 3. Systematically vary the temperature and reaction time to find the optimal conditions. 4. Use freshly recrystallized NBS, as impurities can lead to unwanted side reactions.[1]
High Percentage of Dibrominated Product 1. Excess of brominating agent used. 2. Reaction temperature is too high.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to the starting material.[1] 2. Carefully control and potentially lower the reaction temperature.[1]
Significant Amount of α-Brominated Ketone 1. Presence of radical initiators (e.g., light). 2. Acidic conditions promoting enolization.1. Perform the reaction in the dark to avoid radical chain reactions. 2. If acid catalysis is problematic, consider alternative catalysts or buffer the reaction. Protecting the ketone as a ketal can also prevent this side reaction.[5]
Inseparable Mixture of Ortho and Para Isomers 1. Lack of regioselectivity in the reaction conditions.1. Experiment with different solvents of varying polarity. 2. The choice of catalyst can significantly influence regioselectivity. Lewis acids like AlCl₃ or iron-based catalysts can be explored.[3]

Data on Reaction Conditions

The following table summarizes various conditions reported for the bromination of acetophenone derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Starting Material Brominating Agent Catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
AcetophenoneN-Bromosuccinimide-PEG-400 / WaterRoom Temp (Ultrasound)0.25-0.33Good to Excellent[7]
Acetophenone DerivativesBromineHydrochloric AcidMethanol0-5189[8]
1-(3-methylphenyl)ethanoneN-BromosuccinimideAIBN or BPOCarbon TetrachlorideReflux (~77)--[1]
General α-bromo-ketonesTrimethylphenylammonium perbromide-Tetrahydrofuran0-2012-[6]
AcetophenoneCuBr₂Ammonium BromideDCE / Water-8+30[9]

Experimental Protocols

General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and should be optimized for the specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-methoxyacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or a non-polar solvent like carbon tetrachloride).[1]

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution.[1] If a catalyst is used, it should be added at this stage.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis prep 1. Preparation - Dissolve 4-methoxyacetophenone - Select anhydrous solvent reagent 2. Reagent Addition - Add NBS (1.0-1.1 eq) - Add catalyst (if any) prep->reagent reaction 3. Reaction - Stir at controlled temperature - Monitor by TLC/GC-MS reagent->reaction workup 4. Work-up - Quench with Na₂S₂O₃ reaction->workup extraction 5. Extraction & Drying - Extract with organic solvent - Dry over Na₂SO₄ workup->extraction purification 6. Purification - Column chromatography or - Recrystallization extraction->purification product Pure 1-(3-Bromo-4- methoxyphenyl)ethanone purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Action: - Increase reaction time - Increase temperature slightly incomplete->extend_time analyze_byproducts Analyze Byproduct Profile complete->analyze_byproducts dibromination High Dibromination? analyze_byproducts->dibromination alpha_bromination High α-Bromination? analyze_byproducts->alpha_bromination dibromination->alpha_bromination No reduce_nbs Action: - Reduce NBS to 1.0 eq - Lower temperature dibromination->reduce_nbs Yes protect_ketone Action: - Protect ketone as ketal - Avoid light/acid alpha_bromination->protect_ketone Yes optimize Action: - Screen solvents/catalysts - Optimize stoichiometry alpha_bromination->optimize No

References

Preventing over-bromination during the synthesis of 3'-Bromo-4'-methoxyacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of 3'-Bromo-4'-methoxyacetophenone, with a specific focus on preventing the formation of undesired over-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-bromination in the synthesis of 3'-Bromo-4'-methoxyacetophenone?

A1: The primary cause of over-bromination, leading to products like 3',5'-Dibromo-4'-methoxyacetophenone, is typically the use of excess brominating reagent relative to the 4'-methoxyacetophenone starting material.[1] The initial product, 3'-Bromo-4'-methoxyacetophenone, can sometimes be more reactive towards further bromination than the starting material itself.

Q2: How can I selectively synthesize the mono-brominated product and avoid di-bromination?

A2: Achieving selective mono-bromination requires careful control over several reaction parameters:

  • Control Stoichiometry: Strictly use a molar ratio of the 4'-methoxyacetophenone to the brominating agent of 1.0:1.0, or even slightly less than 1.0 equivalent of the brominating agent.[1][2]

  • Choose the Right Reagent: Employ milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a highly effective reagent for this purpose.[1][3][4]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lowering the reaction temperature often increases selectivity by reducing the rate of the second bromination.[5] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to stop it once the starting material is consumed and before significant di-brominated product forms.

Q3: My reaction is resulting in bromination at the wrong position or on the side-chain. How can I ensure bromination at the 3'-position?

A3: In 4'-methoxyacetophenone, the methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. Bromination should preferentially occur at the 3'-position (ortho to the methoxy group and meta to the acetyl group). To favor aromatic ring bromination over side-chain (alpha) bromination, avoid conditions that promote radical reactions (like UV light) or enolization followed by bromination. Using a Lewis acid catalyst with Br₂ or employing NBS under polar, non-radical conditions will favor the desired electrophilic aromatic substitution.[6][7]

Q4: What is the effect of temperature on the regioselectivity and yield of the reaction?

A4: Temperature is a critical parameter. Lowering the reaction temperature can significantly improve the selectivity of electrophilic aromatic bromination.[5] For instance, conducting the reaction at temperatures between 0°C and room temperature can help minimize the formation of the di-brominated byproduct.[8][9] High temperatures can increase reaction rates but may lead to a decrease in selectivity and the formation of more over-brominated impurities.

Troubleshooting Guide: Over-bromination

Use the following workflow to diagnose and resolve issues with over-bromination in your synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome start Analysis (NMR, GC-MS) shows significant di-bromo product (>5%) check_stoich Verify Stoichiometry: Is Brominating Agent > 1.0 eq.? start->check_stoich adjust_temp Review Temperature: Was reaction run above room temp? check_stoich->adjust_temp No sol_stoich Solution: Use 1.0 eq. or slightly less (e.g., 0.98 eq.) of brominating agent. check_stoich->sol_stoich Yes check_reagent Evaluate Reagent: Using elemental Bromine (Br₂)? adjust_temp->check_reagent No sol_temp Solution: Lower temperature. Try 0-5°C or room temperature. adjust_temp->sol_temp Yes monitor_rxn Check Reaction Time: Was reaction monitored (TLC)? check_reagent->monitor_rxn No sol_reagent Solution: Switch to a milder reagent like N-Bromosuccinimide (NBS). check_reagent->sol_reagent Yes sol_monitor Solution: Monitor reaction closely. Quench immediately after starting material is consumed. monitor_rxn->sol_monitor No end_node Successful Synthesis: High yield of 3'-Bromo-4'-methoxyacetophenone monitor_rxn->end_node Yes sol_stoich->end_node sol_temp->end_node sol_reagent->end_node sol_monitor->end_node

Caption: Troubleshooting workflow for preventing over-bromination.

Reaction Pathway

The following diagram illustrates the desired reaction pathway versus the undesired over-bromination pathway.

ReactionPathway SM 4'-Methoxyacetophenone (Starting Material) P1 3'-Bromo-4'-methoxyacetophenone (Desired Product) SM->P1 + Brominating Agent (1.0 eq) P2 3',5'-Dibromo-4'-methoxyacetophenone (Over-bromination Product) P1->P2 + Excess Brominating Agent

Caption: Desired mono-bromination vs. undesired di-bromination pathway.

Data on Bromination Conditions

The table below summarizes various reaction conditions for the selective bromination of methoxy-substituted acetophenones found in the literature.

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
N-Bromosuccinimide (NBS)3-methoxyacetophenoneEthyl AcetateRoom Temp380.9High[4]
Bromine (Br₂)AcetophenoneMethanol0 - 51 - 2GoodHigh[2][8]
Pyridine Hydrobromide Perbromide4-chloroacetophenoneAcetic Acid903N/AHigh[1]
Bromine (Br₂)AcetophenoneN/A (Flow Reactor)2060 sec99>98%[9]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a method known for its high selectivity and mild conditions.[4]

  • Preparation: In a round-bottom flask, dissolve 4'-methoxyacetophenone (1.0 eq.) in ethyl acetate.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC. During the reaction, the byproduct succinimide will precipitate as a white solid. The generated hydrogen bromide can be neutralized by the continuous addition of a mild base solution.

  • Workup: After the reaction is complete (as indicated by TLC), filter the mixture to remove the succinimide.

  • Isolation: Remove the ethyl acetate from the filtrate under reduced pressure. Add water to the remaining residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or ethyl acetate to obtain pure 3'-Bromo-4'-methoxyacetophenone.

Protocol 2: Bromination using Bromine in Methanol

This protocol uses elemental bromine but controls selectivity through low temperatures.[2][8]

  • Preparation: Dissolve 4'-methoxyacetophenone (1.0 eq.) in methanol in a round-bottom flask. For improved results, a small amount of acid (e.g., 0.5% conc. HCl) can be added to facilitate acid-catalyzed enolization.[2]

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Prepare a solution of bromine (1.0 eq.) in methanol. Add this solution dropwise to the cooled, stirred solution of the acetophenone derivative over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0-5°C for approximately 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Workup: Remove the solvent under reduced pressure. Neutralize the residue with a 10% sodium bicarbonate solution.

  • Isolation & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by crystallization.[2]

References

TLC monitoring techniques for tracking the progress of reactions with 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TLC Monitoring for Reactions with 1-(3-Bromo-4-methoxyphenyl)ethanone

This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for many neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] For this compound, which has moderate polarity, a 3:1 to 4:1 mixture of hexanes:ethyl acetate is a reasonable starting point. The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.5, which allows for clear separation from both less polar byproducts and more polar products.[2][3]

Q2: My spots are not visible on the TLC plate. What should I do?

There are several potential reasons for this issue:

  • Insufficient Concentration: The sample may be too dilute. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[4][5][6]

  • Compound is Not UV-Active: While this compound is an aromatic ketone and should be UV-active, some reaction products may not be.[7] Use a secondary visualization method, such as a chemical stain.

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate, especially if heated.[5]

  • Incorrect Spotting: Ensure the spotting line is above the solvent level in the developing chamber; otherwise, the sample will dissolve into the solvent reservoir.[4][6][8]

Q3: How do I visualize spots if they are not visible under a UV lamp?

For compounds that are not UV-active or for confirmation, chemical stains are effective.[7]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols or alkenes, which may be products in a reaction. It appears as yellow-brown spots on a purple background.[9][10]

  • p-Anisaldehyde Stain: This stain is effective for aldehydes, ketones, and alcohols, often producing a range of colors which can help differentiate between closely-spaced spots.[7][10]

  • 2,4-Dinitrophenylhydrazine (DNP) Stain: This is highly specific for aldehydes and ketones, which will appear as orange or yellow spots.

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple, often non-destructive method that visualizes many organic compounds as temporary brown spots.[7][9]

Q4: My spots are streaking or appearing as elongated smears. How can I fix this?

Streaking is a common issue with several causes:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[4][6][8] Dilute your sample and re-spot.

  • Highly Polar Compounds: Very polar compounds may streak on silica gel. Adding a small amount (0.5-2%) of acetic acid or triethylamine to the mobile phase can improve spot shape for acidic or basic compounds, respectively.[5]

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble.

  • Decomposition on Silica: The compound might be unstable on the acidic silica gel.[11] Running the TLC quickly or using a different stationary phase like alumina could help.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
All spots remain at the baseline (Rf ≈ 0) The mobile phase (eluent) is not polar enough to move the compounds up the plate.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5]
All spots are near the solvent front (Rf ≈ 1) The mobile phase is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[5]
Spots are not round (crescent-shaped) This can happen with acidic or basic compounds that interact strongly with the silica gel.Add a small amount of a modifier to the eluent: 0.5-2% acetic acid for acidic compounds or 0.5-2% triethylamine for basic compounds.[5]
Uneven solvent front The TLC plate may be touching the side of the chamber, the chamber was not sealed, or the bottom of the plate is not flat.Ensure the plate is placed centrally in the chamber without touching the sides.[8] Make sure the chamber is properly sealed and the plate is cut evenly.[8]
Reactant and product spots have very similar Rf values The chosen solvent system does not provide adequate separation.Try a different solvent system. Experiment with solvents of different polarities (e.g., dichloromethane, methanol) or use a different ratio. Sometimes a three-component solvent system can improve resolution.
Extra, unexpected spots appear The reaction may have produced side products, or the sample may be contaminated.Ensure clean handling to avoid contamination.[6] The presence of multiple spots can indicate an impure starting material or the formation of byproducts.[12]

Quantitative Data: Example Rf Values

The retention factor (Rf) is dependent on the stationary phase, mobile phase, temperature, and plate moisture.[8] The following table provides example Rf values for this compound and a hypothetical, more polar product (e.g., the corresponding alcohol after a reduction reaction) in common solvent systems to illustrate the effect of eluent polarity.

Compound Hexane:Ethyl Acetate (4:1) Hexane:Ethyl Acetate (2:1) Dichloromethane (100%)
This compound (Starting Material)0.450.650.70
1-(3-Bromo-4-methoxyphenyl)ethanol (Product Example)0.150.350.40

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the standard procedure for using TLC to track the consumption of a starting material and the formation of a product.

1. Preparation of the TLC Chamber:

  • Pour the chosen mobile phase (eluent) into the developing chamber to a depth of about 0.5 cm.[3]

  • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.[13]

  • Cover the chamber with a lid or watch glass and let it equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Handle the TLC plate only by the edges to avoid contaminating the surface.[6]

  • Using a pencil (never a pen, as the ink will run), gently draw a straight line about 1 cm from the bottom of the plate. This is the origin line.[13][14]

  • Mark three small, evenly spaced tick marks on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[3]

3. Spotting the Plate:

  • Prepare dilute solutions (approx. 1%) of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4][15]

  • Using a capillary tube, draw up a small amount of the starting material solution.

  • Gently and briefly touch the capillary tube to the "SM" tick mark on the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter.[8]

  • Spot the same starting material solution on the "C" (co-spot) tick mark.

  • Using a clean capillary tube, take an aliquot from your reaction vessel.[12]

  • Spot the reaction mixture on the "RM" tick mark and, on top of the previous spot, at the "C" tick mark.

  • Allow the solvent from the spots to evaporate completely before developing the plate.[12]

4. Developing the Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[4]

  • Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[2]

  • Immediately mark the position of the solvent front with a pencil.

5. Visualization and Interpretation:

  • Allow the plate to dry completely.

  • View the plate under a UV lamp and circle any visible spots with a pencil.[4]

  • If necessary, use a chemical stain (e.g., potassium permanganate dip) and gently heat the plate with a heat gun to develop the spots.[9]

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the "RM" lane. The appearance of a new spot indicates product formation. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[3][12]

Workflow and Logic Diagrams

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

TLC_Troubleshooting_Workflow cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions_visibility Visibility Solutions cluster_solutions_rf Rf Value Solutions cluster_solutions_shape Spot Shape Solutions cluster_end Outcome start Run TLC Plate prob_spots Are spots visible? start->prob_spots prob_rf Are spots well-separated? (0.15 < Rf < 0.85) prob_spots->prob_rf  Yes sol_stain Use Chemical Stain (KMnO4, Iodine, etc.) prob_spots->sol_stain No (Not UV-active) sol_concentrate Concentrate sample or re-spot multiple times prob_spots->sol_concentrate No (Too Dilute) prob_shape Are spots round? prob_rf->prob_shape  Yes sol_polar_inc Increase Eluent Polarity prob_rf->sol_polar_inc No (Rf too low) sol_polar_dec Decrease Eluent Polarity prob_rf->sol_polar_dec No (Rf too high) sol_dilute Dilute Sample (Prevent Overloading) prob_shape->sol_dilute No (Streaking) sol_modifier Add Modifier to Eluent (e.g., AcOH, Et3N) prob_shape->sol_modifier No (Tailing) end_node Successful Analysis prob_shape->end_node  Yes sol_stain->prob_rf sol_concentrate->start Retry sol_polar_inc->start Retry sol_polar_dec->start Retry sol_dilute->start Retry sol_modifier->start Retry

Caption: Troubleshooting workflow for common TLC analysis problems.

References

Best practices for scaling up the production of 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3-Bromo-4-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary, well-established routes for the synthesis of this compound:

  • Electrophilic Bromination of 4-Methoxyacetophenone : This is a common method involving the direct bromination of the aromatic ring of 4-methoxyacetophenone. Reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst are frequently used.[1]

  • Friedel-Crafts Acylation of 2-Bromoanisole : This route involves the acylation of 2-bromoanisole using an acylating agent like acetic anhydride or acetyl chloride with a Lewis acid catalyst, such as lithium perchlorate or aluminum chloride.[1][2][3]

Q2: Which synthesis route is recommended for large-scale production?

The choice depends on the availability and cost of starting materials. The bromination of 4-methoxyacetophenone is often preferred for its high yields and relatively straightforward procedure.[4][5] However, Friedel-Crafts acylation can also be suitable for large-scale production if 2-bromoanisole is a more accessible starting material.[4] Both methods require careful control of reaction conditions to minimize side products.

Q3: What are the critical safety precautions when handling the reagents and product?

This compound and its precursors require careful handling in a well-ventilated area or chemical fume hood.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7][8]

  • Compound Hazards : The target compound is harmful if swallowed, in contact with skin, or inhaled.[9] It causes skin and serious eye irritation.[9][10]

  • Reagent Hazards : Reagents like bromine and strong acids/Lewis acids are corrosive and toxic. NBS is an irritant. Handle them with extreme care according to their specific Safety Data Sheets (SDS).

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.[10]

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] A suitable eluent system, such as petroleum ether/ethyl acetate (e.g., 3:1 ratio), can be used to separate the product from the starting material.[1] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the expected physical properties and yield of the final product?

The final product, this compound, is typically a white or off-white solid.[1][11] Reported yields are often high, potentially reaching up to 98% under optimized conditions.[1]

Data Summary

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₉BrO₂[9]
Molecular Weight 229.07 g/mol [9]
Appearance White to light brown solid/crystals[1][11]
CAS Number 35310-75-9[1]

Table 2: Comparison of Synthesis Routes

ParameterRoute 1: BrominationRoute 2: Friedel-Crafts Acylation
Starting Material 4-Methoxyacetophenone2-Bromoanisole
Key Reagents N-Bromosuccinimide (NBS), H₂SO₄Acetic Anhydride, Lithium Perchlorate
Typical Solvent WaterSolvent-free or CH₂Cl₂
Reaction Temp. 60 °C100 °C
Reported Yield ~98%~99%
Reference [1][1]

Experimental Workflows and Logic Diagrams

Caption: Decision workflow for selecting a synthesis route.

References

Alternative and safer brominating agents for the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of this compound. This guide provides researchers, scientists, and drug development professionals with detailed information on alternative, safer brominating agents, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and safe experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to elemental bromine (Br₂) for the bromination of 4-methoxyacetophenone?

A1: Elemental bromine is highly toxic, corrosive, and volatile, posing significant handling and safety risks.[1] Alternative brominating agents are generally solids or are generated in situ, making them safer to handle, store, and transport.[1][2] They often offer improved selectivity, reducing the formation of unwanted side products and simplifying purification.[3]

Q2: What are the most common and safer alternative brominating agents for this synthesis?

A2: Several safer alternatives can be used, including:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent that provides a low concentration of bromine, minimizing side reactions.[1][4]

  • Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that acts as a convenient source of electrophilic bromine.[5][6]

  • In situ Bromine Generation Systems:

    • H₂O₂–HBr: An environmentally friendly method using hydrogen peroxide to oxidize hydrobromic acid.[7][8]

    • Bromide-Bromate Couple (e.g., NaBr/NaBrO₃): An eco-friendly system that generates bromine in acidic aqueous solutions.[2]

  • Copper(II) Bromide (CuBr₂): A solid reagent that can provide good selectivity for aromatic bromination.[6][9]

Q3: The methoxy group on my starting material is strongly activating. How does this affect the reaction?

A3: The methoxy group is a powerful ortho-, para-directing activator in electrophilic aromatic substitution.[10] This high reactivity increases the likelihood of polysubstitution (dibromination) and can lead to reactions that are difficult to control. Careful selection of a milder brominating agent and precise control of reaction conditions are crucial to achieve selective monobromination at the desired position (ortho to the methoxy group and meta to the acetyl group).[11]

Q4: How do I choose the best solvent for my bromination reaction?

A4: The solvent choice can significantly influence reaction rate and selectivity. For the bromination of activated aromatic ketones, common solvents include:

  • Acetic Acid: Often used with pyridinium tribromide and other reagents.[6]

  • Acetonitrile: A versatile solvent that has been shown to be effective for regioselective bromination with NBS.[4]

  • Water: Used in "on water" green chemistry protocols, particularly with the H₂O₂–HBr system.[7][8]

  • Dichloromethane or Chloroform: Non-polar solvents can also be used, though greener alternatives are often preferred.[9][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Insufficiently reactive brominating agent: NBS alone may be too slow for this deactivated position (meta to the acetyl group).[6] 2. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. 3. Poor quality of reagent: Old or impure NBS may be less effective.[13]1. Switch to a more reactive agent like Pyridinium Tribromide or use a catalytic amount of acid with NBS.[6][14] 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Use freshly recrystallized NBS.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-bromination (dibromination): The methoxy group strongly activates the ring, making it susceptible to a second bromination.[10] 2. Bromination at the α-carbon of the ketone: While less likely for ring-activated systems, it can occur under certain conditions (e.g., radical initiation).[15]1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Add the agent slowly to the reaction mixture to maintain a low concentration. 2. Ensure the reaction is performed in the dark and without radical initiators to disfavor α-bromination. Use polar solvents like acetic acid to favor electrophilic aromatic substitution.[12]
Low Isolated Yield After Workup 1. Product is water-soluble: The product may have some solubility in the aqueous phase during extraction. 2. Degradation on silica gel: The product may be sensitive to the acidic nature of standard silica gel during column chromatography.[16] 3. Volatile product: Loss of product during solvent removal under high vacuum.[17]1. Saturate the aqueous layer with brine (NaCl) before extraction to decrease the product's solubility. Perform multiple extractions with the organic solvent. 2. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base (e.g., 0.1-1% triethylamine).[16] Alternatively, use a different stationary phase like neutral alumina. 3. Remove the solvent carefully under reduced pressure without excessive heating.
Difficult Purification 1. Product co-elutes with starting material or impurity: The polarity of the product and byproducts may be very similar. 2. Tailing on TLC/Column Chromatography: Strong interaction between the compound and the stationary phase.[16]1. Optimize the eluent system for column chromatography. Use a shallow gradient to improve separation. 2. Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for silica gel) to improve peak shape.[16]

Data Presentation: Comparison of Brominating Agents

Brominating AgentTypical Solvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%)Safety & Environmental Considerations
N-Bromosuccinimide (NBS) Acetonitrile, Acetic Acid25 - 802 - 2470 - 90Safer solid alternative to Br₂. Avoids handling corrosive liquid bromine.[1][4]
Pyridinium Tribromide (Py·Br₃) Acetic Acid, THF25 - 901 - 580 - 95Stable, non-volatile crystalline solid; easy to handle and weigh accurately.[5][6]
H₂O₂–HBr Water251 - 485 - 97Green method; in situ generation avoids handling Br₂. Water is the only solvent.[7][8]
NaBr/NaBrO₃ (acid) Water251 - 3HighEco-friendly; generates bromine in situ. Byproducts are benign salts.[2]
Copper(II) Bromide (CuBr₂) Ethyl Acetate/ ChloroformReflux2 - 8~60-89Solid reagent, safer than Br₂. Requires stoichiometric amounts of copper salt, leading to metal waste.[6][9]

Experimental Protocols

Method 1: Bromination using Pyridinium Tribromide in Acetic Acid

This protocol is adapted from procedures for the bromination of activated aromatic ketones.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyacetophenone (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To this solution, add pyridinium tribromide (1.1 eq.) portion-wise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water.

  • Isolation: The solid product precipitates out. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and pyridinium salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Method 2: Green Bromination using H₂O₂-HBr in Water

This protocol is based on green "on water" bromination methods.[7][8]

  • Setup: To a flask with vigorous stirring, add 4-methoxyacetophenone (1.0 eq.) and water.

  • Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) (1.2 eq.). Then, add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is generally complete in 1-4 hours.

  • Workup: After the reaction is complete, quench any excess peroxide by adding a small amount of aqueous sodium sulfite solution until a test with starch-iodide paper is negative.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Brominating_Agent_Selection start Start: Need to brominate 4-methoxyacetophenone safety Prioritize Safety & Green Chemistry? start->safety handling Comfortable with controlled Br₂ generation? safety->handling Yes solid Prefer a stable, weighable solid reagent? safety->solid No handling->solid No in_situ Use In Situ Generation: H₂O₂-HBr or NaBr/NaBrO₃ handling->in_situ Yes pybr3 Use Pyridinium Tribromide (Py·Br₃) solid->pybr3 Yes nbs Use N-Bromosuccinimide (NBS) (May require optimization) solid->nbs No, prefer milder option end Proceed to Synthesis in_situ->end pybr3->end nbs->end

Caption: Decision workflow for selecting a safer brominating agent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep Step 1: Setup Dissolve 4-methoxyacetophenone in chosen solvent. Assemble apparatus. react Step 2: Reagent Addition Add brominating agent (e.g., Py·Br₃) slowly. Control temperature. prep->react monitor Step 3: Monitoring Track reaction progress using TLC. react->monitor workup Step 4: Workup Quench reaction and pour into ice-water. monitor->workup isolate Step 5: Isolation Filter precipitate or perform extraction. workup->isolate purify Step 6: Purification Recrystallization or Column Chromatography. isolate->purify

Caption: General experimental workflow for the bromination reaction.

References

Addressing challenges in the purification of chalcones derived from 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chalcones synthesized from 1-(3-Bromo-4-methoxyphenyl)ethanone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this specific class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of chalcones derived from this compound.

Issue 1: Crude product is an oil or fails to crystallize.

  • Question: My crude chalcone product is an oil or a gummy solid and does not crystallize upon cooling. What should I do?

  • Answer: This is a common issue that can be caused by the presence of impurities or the inherent low melting point of the product.[1]

    • Trituration: Try triturating the oily product with a cold non-polar solvent like hexane. This can often induce crystallization of the desired chalcone while dissolving non-polar impurities.

    • Column Chromatography: If trituration fails, the most effective method to remove a wide range of impurities is column chromatography.[1] A silica gel column with a hexane/ethyl acetate eluent system is a good starting point.

    • Solvent System for Recrystallization: If you suspect the issue is with your recrystallization solvent, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Issue 2: Presence of starting materials in the purified product.

  • Question: After purification, I still see spots corresponding to the starting materials (this compound and the aldehyde) on my TLC plate. How can I remove them?

  • Answer: The co-elution of starting materials with the product is a frequent challenge, especially if their polarities are similar.

    • Optimize Column Chromatography:

      • Adjust Solvent Polarity: Fine-tune the polarity of your eluent. If the starting material is more polar than your chalcone, start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.

      • Gradient Elution: Employing a gradient elution, where the solvent polarity is gradually increased during the chromatography, can effectively separate compounds with close Rf values.

    • Recrystallization: A carefully chosen recrystallization solvent should ideally dissolve the chalcone at high temperatures while leaving the starting materials either insoluble or soluble at all temperatures. Ethanol is often a good starting point for the recrystallization of chalcones.[2]

    • Reaction Monitoring: To minimize unreacted starting materials, ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).[3]

Issue 3: Formation of multiple products and purification difficulties.

  • Question: My TLC of the crude reaction mixture shows multiple spots, making purification challenging. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products in a Claisen-Schmidt condensation is often due to side reactions.[4]

    • Self-Condensation of Ketone: The starting ketone, this compound, can react with itself. To minimize this, slowly add the ketone to the reaction mixture containing the aldehyde and the base.[5]

    • Cannizzaro Reaction: If the aldehyde used does not have α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.[5] Using a milder base or a lower concentration of the base can suppress this side reaction.[4]

    • Michael Addition: The enolate of the ketone can add to the newly formed chalcone. To avoid this, use a stoichiometric amount of the aldehyde or a slight excess.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying chalcones derived from this compound?

A1: Recrystallization is the most frequently employed method for the purification of these chalcones, often yielding a product of high purity.[2] Ethanol is a commonly used solvent for this purpose.[7] For challenging separations or to remove a wider range of impurities, column chromatography is the preferred method.[1]

Q2: How can I monitor the purity of my chalcone during the purification process?

A2: Thin Layer Chromatography (TLC) is an essential technique for monitoring the purity of your chalcone at each step of the purification process.[2] By comparing the spots of your fractions or recrystallized product with the crude mixture and the starting materials, you can assess the effectiveness of the purification. NMR spectroscopy is also a powerful tool for determining the purity of the final product.[8][9]

Q3: What are typical TLC eluent systems for this class of chalcones?

A3: A mixture of n-hexane and ethyl acetate is a very common and effective eluent system for the TLC analysis of chalcones.[1] The ratio can be adjusted based on the polarity of the specific chalcone derivative. For example, a starting point could be a 9:1 or 8:2 mixture of hexane to ethyl acetate.[1]

Q4: My purified chalcone is colored. Is this normal?

A4: Yes, chalcones are often colored compounds, typically appearing as yellow solids.[1] The color is due to the extended conjugation in the α,β-unsaturated ketone system.

Data Presentation

The following table summarizes typical purification outcomes for bromo- and methoxy-substituted chalcones. Please note that yields and purity are highly dependent on the specific reaction conditions and the nature of the aldehyde used.

Purification MethodTypical Yield RangeTypical PurityNotes
Recrystallization 60-95%>95%Ethanol is a common and effective solvent.[2][10] Yield can be optimized by using a minimum amount of hot solvent and allowing for slow cooling.
Column Chromatography 50-85%>98%Typically performed on silica gel with a hexane/ethyl acetate gradient.[1] Yields may be slightly lower than recrystallization due to potential losses on the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of chalcones derived from this compound by recrystallization.

  • Dissolution: Transfer the crude chalcone product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying chalcones using silica gel column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane:ethyl acetate 95:5).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the chalcone.

  • Isolation: Combine the fractions containing the pure chalcone (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified chalcone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Claisen-Schmidt Condensation crude Crude Chalcone (Oil or Solid) start->crude Reaction Work-up recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography If Oily or Impure tlc TLC crude->tlc pure_product Pure Chalcone recrystallization->pure_product recrystallization->tlc column_chromatography->pure_product column_chromatography->tlc nmr NMR pure_product->nmr troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Purification Issue Identified oily_product Oily/Gummy Product start->oily_product impurities Starting Material/ Byproduct Impurities start->impurities low_yield Low Yield start->low_yield trituration Trituration with non-polar solvent oily_product->trituration column Column Chromatography oily_product->column impurities->column recrystallization Optimize Recrystallization (Solvent, Temperature) impurities->recrystallization low_yield->recrystallization reaction_check Optimize Reaction (Time, Stoichiometry, Base) low_yield->reaction_check

References

Validation & Comparative

Navigating Structural Confirmation: A Guide to 1H and 13C NMR Spectral Analysis of 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Bromo-4-methoxyphenyl)ethanone, a halogenated aromatic ketone, against reference values. Detailed experimental protocols and visual aids are included to facilitate a comprehensive understanding of the structural elucidation process.

The structural integrity of synthesized compounds is paramount in chemical research and pharmaceutical development. NMR spectroscopy stands as a cornerstone technique for the non-destructive elucidation of molecular structures. This guide focuses on the interpretation of ¹H and ¹³C NMR spectra for the confirmation of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and aromatic ring currents. Below is a tabulated summary of the predicted ¹H and ¹³C NMR data.

¹H NMR ¹³C NMR
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Carbon Assignment Predicted Chemical Shift (ppm)
H-2~8.1dC-1 (C=O)~196
H-5~7.0dC-4 (C-O)~158
H-6~7.8ddC-6~133
-OCH₃~3.9sC-2~130
-COCH₃~2.6sC-1'~128
C-5~112
C-3 (C-Br)~111
-OCH₃~56
-COCH₃~26

Comparative Analysis with Reference Data

A comprehensive search of publicly available spectral databases did not yield an experimentally verified and assigned NMR spectrum for this compound. Therefore, this guide presents a comparison with typical chemical shift ranges for the constituent functional groups. This approach allows for a robust, albeit theoretical, structural confirmation.

¹H NMR Analysis:

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region is expected to show three distinct signals. The proton ortho to the electron-withdrawing acetyl group (H-2) will be the most deshielded, appearing at the lowest field (~8.1 ppm). The proton ortho to the electron-donating methoxy group (H-5) will be the most shielded, appearing at the highest field (~7.0 ppm). The proton H-6 will experience effects from both the ortho bromine and the meta acetyl group, resulting in an intermediate chemical shift (~7.8 ppm) with a characteristic doublet of doublets splitting pattern.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet around 3.9 ppm.

  • Acetyl Protons (-COCH₃): The three protons of the acetyl group are also equivalent and will present as a singlet at approximately 2.6 ppm, deshielded by the adjacent carbonyl group.

¹³C NMR Analysis:

  • Carbonyl Carbon (C-1): The carbonyl carbon of the ketone is the most deshielded carbon and is expected to have a chemical shift of around 196 ppm.

  • Aromatic Carbons: The six aromatic carbons will each give a distinct signal. The carbon bearing the methoxy group (C-4) will be significantly deshielded due to the oxygen's electronegativity, appearing around 158 ppm. The carbon attached to the bromine (C-3) will be shielded relative to an unsubstituted carbon, with an expected chemical shift around 111 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm, influenced by their position relative to the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 56 ppm.

  • Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group will be found in the aliphatic region, typically around 26 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation, the following experimental protocol is recommended:

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualizing Structure and Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams have been generated.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_confirm Confirmation sample_prep Sample Preparation nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc spectral_interp Spectral Interpretation (Chemical Shift, Multiplicity, Integration) data_proc->spectral_interp struct_assign Signal Assignment spectral_interp->struct_assign comparison Comparison with Reference Data struct_assign->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

By following the outlined experimental protocol and comparing the acquired spectra with the predicted data and typical chemical shift ranges, researchers can confidently confirm the structure of this compound. This systematic approach ensures the reliability of synthetic products, a crucial step in the advancement of chemical and pharmaceutical research.

Assessing the biological activity of derivatives synthesized from 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological potential of chalcones and other derivatives synthesized from 1-(3-Bromo-4-methoxyphenyl)ethanone and its structural analogs.

This guide provides an objective comparison of the biological activities of derivatives synthesized from this compound and structurally related compounds. The following sections detail the synthesis, biological evaluation, and mechanistic insights of these derivatives, supported by experimental data from various studies.

I. Anticancer Activity of Chalcone-like Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] While specific data on chalcones derived directly from this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into their potential efficacy.

One notable study focused on 3-benzylidenechroman-4-ones, which are rigid analogs of chalcones. Among the synthesized compounds, a derivative featuring a 3-bromo-4-hydroxy-5-methoxy substituted benzylidene moiety demonstrated significant cytotoxic activity against several human cancer cell lines.[2] This substitution pattern is closely related to the structure that would be obtained from this compound.

Table 1: In Vitro Cytotoxic Activity of a Chalcone-like Agent

The following table summarizes the IC50 values (the concentration required to inhibit the growth of 50% of a cell population) of the most potent chalcone-like agent from the study, compared to the standard anticancer drug, etoposide.[2]

CompoundCancer Cell LineIC50 (µg/mL)
4a (3-bromo-4-hydroxy-5-methoxy substituted) K562 (Human erythroleukemia)≤ 3.86
MDA-MB-231 (Human breast cancer)≤ 3.86
SK-N-MC (Human neuroblastoma)≤ 3.86
Etoposide (Standard Drug) K562 (Human erythroleukemia)> 25
MDA-MB-231 (Human breast cancer)> 25
SK-N-MC (Human neuroblastoma)> 25

II. Anti-inflammatory Activity of a Structural Isomer

The anti-inflammatory potential of derivatives of this compound can be inferred from studies on its structural isomers. One such study investigated the anti-inflammatory effects of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, designated as SE1, which was isolated from the sea horse Hippocampus kuda.[3]

SE1 was found to suppress lipopolysaccharide (LPS)-mediated activation of murine BV-2 microglial cells. This suppression of neuroinflammation is a critical therapeutic target for neurodegenerative diseases.[3] The study demonstrated that SE1 inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and several pro-inflammatory cytokines.[3]

Signaling Pathway Inhibition

The anti-inflammatory effects of SE1 were attributed to its ability to block the phosphorylation of mitogen-activated protein kinase (MAPK) molecules, specifically c-Jun N-terminal kinase (JNK) and p38.[3] Furthermore, SE1 was shown to inhibit the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB) transcription factor.[3] The NF-κB and MAPK signaling pathways are crucial regulators of the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (p65, p50) TLR4->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK_pathway->Inflammatory_Mediators NFkB_pathway->Inflammatory_Mediators SE1 1-(5-bromo-2-hydroxy-4- methoxyphenyl)ethanone (SE1) SE1->MAPK_pathway Inhibits phosphorylation SE1->NFkB_pathway Inhibits nuclear translocation

Figure 1. Inhibition of NF-κB and MAPK signaling pathways by SE1.

III. Antimicrobial Activity of Chalcone Derivatives

Four chalcone derivatives (SCH-1 to SCH-4) were synthesized and evaluated for their in vitro antibacterial and antifungal activities using the broth dilution method.[4] The results indicated that SCH-1 and SCH-2 exhibited moderate activity against both Gram-positive and Gram-negative bacteria, while the starting material (S-1), SCH-1, and SCH-4 demonstrated notable antifungal activity.[4]

Table 2: Qualitative Antimicrobial Activity of Structurally Related Chalcones
CompoundAntibacterial Activity (Gram +ve & Gram -ve)Antifungal Activity
S-1 (Starting Material) -Notable
SCH-1 ModerateNotable
SCH-2 Moderate-
SCH-3 --
SCH-4 -Notable

Note: This table provides a qualitative summary as specific MIC values were not available in the referenced abstract.

IV. Experimental Protocols

This section details the methodologies for the synthesis of chalcone derivatives and the key biological assays used for their evaluation.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a common and effective method for the synthesis of chalcones.[5]

Materials:

  • This compound (or a related acetophenone)

  • Substituted aromatic aldehyde

  • Ethanol (or other suitable solvent)

  • Aqueous sodium hydroxide (NaOH) solution

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add the NaOH solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]

chalcone_synthesis_workflow start Start dissolve Dissolve Acetophenone and Aldehyde in Ethanol start->dissolve add_base Add NaOH solution dropwise in ice bath dissolve->add_base stir Stir at Room Temperature add_base->stir precipitate Pour into water and acidify stir->precipitate filter Filter and wash the solid product precipitate->filter purify Recrystallize from a suitable solvent filter->purify end Pure Chalcone purify->end

Figure 2. General workflow for chalcone synthesis.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized chalcone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Synthesized chalcone derivatives

  • 96-well microtiter plates

  • Incubator

  • 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the synthesized compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (visible growth).[7]

mic_determination_workflow start Start prepare_dilutions Prepare serial dilutions of compounds in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Visually determine the MIC incubate->read_mic end MIC Value read_mic->end

Figure 3. Workflow for MIC determination by broth microdilution.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that ensures the reliability of experimental results and the safety of potential pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of the synthesized intermediate, 1-(3-Bromo-4-methoxyphenyl)ethanone. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes supporting data to aid in method selection.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group are strong chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing definitive identification and quantification.

Comparative Performance

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of each technique. The presented quantitative data is representative for the analysis of substituted acetophenones and serves as an illustrative comparison.

ParameterHPLC with UV DetectionGC-MS
Principle Liquid chromatographyGas chromatography with mass spectrometry detection
Typical Column C18 (Reversed-Phase)DB-5ms or equivalent (non-polar)
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (RSD) < 2%< 5%
Accuracy (Recovery) 98-102%95-105%
Analysis Time 15-30 minutes20-40 minutes
Compound Volatility Not a limiting factorRequires thermal stability and volatility
Impurity Identification Based on retention time; co-elution possibleDefinitive identification via mass spectra
Strengths - Excellent for non-volatile or thermally labile impurities- High precision and accuracy- Robust and widely available- High sensitivity- Definitive identification of impurities- Excellent for volatile and semi-volatile impurities
Limitations - Limited structural information from UV detector- Potential for co-eluting peaks- Not suitable for non-volatile or thermally labile compounds- Sample derivatization may be required for polar analytes

Experimental Workflows

The general workflows for purity assessment using HPLC and GC-MS are outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Filter through Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

HPLC analysis workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Transfer to GC Vial B->C D Inject into GC-MS System C->D E Vaporization and Separation D->E F Mass Spectrometric Detection E->F G Identify Peaks via Mass Spectra F->G H Calculate Relative Peak Area (%) G->H

GC-MS analysis workflow for purity assessment.

Experimental Protocols

Below are detailed, representative methodologies for the purity assessment of this compound using HPLC and GC-MS. These protocols may require optimization for specific instrumentation and impurity profiles.

HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the instrument. Filter the final solution through a 0.45 µm syringe filter before injection.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Concluding Remarks

Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of synthesized this compound.

HPLC with UV detection is a robust, precise, and widely accessible method, making it ideal for routine quality control and for the quantification of known impurities. It is particularly advantageous for analyzing any potential non-volatile or thermally sensitive impurities that may be present.

GC-MS offers unparalleled sensitivity and specificity, providing definitive identification of volatile and semi-volatile impurities through their mass spectra. This makes it an invaluable tool for impurity profiling, especially during process development and for troubleshooting.

For a comprehensive purity assessment, a dual-method approach can be employed. HPLC can be used for routine quantitative purity determination, while GC-MS can be utilized for the identification of unknown volatile impurities and for orthogonal verification of the purity results. The choice of the primary method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.

A comparative study of catalytic efficiency in reactions involving 1-(3-Bromo-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Efficiency in Reactions with 1-(3-Bromo-4-methoxyphenyl)ethanone

Introduction: this compound is a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its structure features a ketone, a methoxy group, and a bromine atom on an aromatic ring, offering multiple sites for chemical transformation. The efficiency of these transformations is critically dependent on the catalytic system employed. This guide provides a comparative analysis of catalytic efficiency for two key reaction types involving this substrate: the Suzuki-Miyaura cross-coupling and the Claisen-Schmidt condensation, targeting researchers, scientists, and professionals in drug development.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl structures prevalent in many pharmaceutical compounds.[1][2] The reaction couples the aryl bromide moiety of this compound with an organoboron reagent, typically a boronic acid.[1][3] The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system.[1]

Comparative Data of Catalytic Systems

The following table summarizes the performance of various palladium-based catalytic systems in Suzuki-Miyaura reactions involving aryl bromides, providing a predictive framework for optimizing reactions with this compound.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Scope
Pd(PPh₃)₄[4]K₃PO₄DMF855~53Aryl Iodides/Boronic Acids
Pd₂(dba)₃ / XPhos[4]Na₂CO₃ACN/H₂O900.5HighAryl Bromides/Boronic Acids
Pd(OAc)₂ / PCy₃[5]K₃PO₄Dioxane/Water80-1004-12HighAryl & Vinyl Triflates/Boronic Acids
Pd₂(dba)₃ / P(t-Bu)₃[5]K₃PO₄TolueneRT2-7>90Aryl Chlorides, Bromides, Iodides/Boronic Acids
Pd(N,N-Dimethyl β-alaninate)₂ (phosphine-free)K₂CO₃H₂O1000.5-2>95Aryl Bromides & Chlorides/Boronic Acids
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methodologies.[1]

  • Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 4:1 Dioxane/Water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and any required ligand.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualization of Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r2_complex R¹-Pd(II)Ln-R² transmetalation->pd_r2_complex reductive_elimination Reductive Elimination pd_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product sub1 R¹-X (Aryl Bromide) sub1->oxidative_addition sub2 [R²-B(OR)₂]⁻ sub2->transmetalation base Base base->sub2 boronic_acid R²-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, such as chalcones, which are precursors to flavonoids and possess a wide range of biological activities.[6][7] This reaction involves the condensation of an acetophenone derivative, in this case, this compound, with an aromatic aldehyde in the presence of a base catalyst.

Comparative Data of Catalytic Conditions

The efficiency of chalcone synthesis is compared under different catalytic conditions.

CatalystSolventMethodTime (h)Yield (%)Reference
NaOHEthanolStirring4-5GoodGeneral procedure for chalcone synthesis.[8]
KOHEthanolStirring14-16GoodGeneral procedure for chalcone synthesis.[6]
NaOHNoneGrinding0.1765-72Solvent-free synthesis method.[7]
KOHNoneGrinding-HighGreen chemistry approach using grinding.[9]

Note: Yields are highly dependent on the specific aldehyde used.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established literature procedures for chalcone synthesis.[8][10]

  • Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv.) and the selected aromatic aldehyde (1.0 equiv.) in a minimal amount of rectified spirit or ethanol.

  • Catalyst Addition: While stirring vigorously, add an aqueous solution of a base catalyst (e.g., 40-60% KOH or NaOH) dropwise to the mixture. Maintain the temperature between 20-25 °C using a water bath if necessary.

  • Reaction: Continue stirring for 4-16 hours at room temperature. The formation of a precipitate often indicates product formation.

  • Neutralization & Isolation: Pour the reaction mixture into crushed ice and neutralize carefully with a dilute acid (e.g., 10% HCl) until the solution is acidic.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficiency of different catalysts in a given reaction.

Workflow cluster_catalysts Catalyst Screening start Start: Define Reaction (e.g., Suzuki Coupling) prep Prepare Reactants (Substrate, Reagent) start->prep catA Run with Catalyst A prep->catA catB Run with Catalyst B prep->catB catC Run with Catalyst C prep->catC monitor Monitor Reactions (TLC, LC-MS) catA->monitor catB->monitor catC->monitor workup Quench, Extract & Purify Products monitor->workup analysis Analyze Results (Yield, Purity, TOF) workup->analysis end Conclusion: Identify Optimal Catalyst analysis->end

Caption: General workflow for comparative catalyst efficiency screening.

References

A Comparative Guide to Validating Novel Compound Structures Synthesized from 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of the essential techniques used to validate the structure of novel compounds synthesized using 1-(3-Bromo-4-methoxyphenyl)ethanone as a starting material. We offer detailed experimental protocols and comparative data to assist in the structural elucidation process.

Synthetic Pathway Overview: The Claisen-Schmidt Condensation

A common application of this compound is in the synthesis of chalcones and their derivatives through a base-catalyzed aldol condensation known as the Claisen-Schmidt reaction.[1] These chalcone scaffolds are valuable precursors for a variety of heterocyclic compounds with potential therapeutic activities.[2] The general reaction involves the condensation of the ethanone with a substituted benzaldehyde.

The validation of the final product's structure is paramount to confirm that the desired reaction has occurred and to characterize the new chemical entity fully.

Key Structural Validation Techniques: A Comparison

A multi-faceted approach combining several spectroscopic and analytical techniques is essential for comprehensive structural validation. While single-crystal X-ray crystallography provides the most definitive three-dimensional structure, techniques like NMR, Mass Spectrometry, and IR spectroscopy offer complementary and crucial data regarding connectivity, molecular weight, and functional groups.[3][4][5]

X-ray crystallography is a powerful technique that provides the precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[6] It relies on the diffraction of X-rays by the electron clouds of the atoms within an ordered crystal lattice.[6]

Experimental Protocol:

  • Crystal Growth: The first, and often most challenging, step is to grow a high-quality single crystal of the synthesized compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.[6]

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer within an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: The diffraction pattern is measured as the crystal is rotated. The resulting data are used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final, precise molecular structure.[6]

Data Presentation: Crystal Structure Parameters

The output of an X-ray crystallography experiment is a set of crystallographic data that defines the molecule's structure and its arrangement in the crystal.

ParameterExample Value for a Novel CompoundDescription
Formula C₁₉H₂₁BrO₄[7]The molecular formula of the compound.
Molecular Weight 393.27 g/mol [7]The molar mass of the compound.
Crystal System Monoclinic[7]The shape of the unit cell.
Space Group P2₁/cThe symmetry of the crystal lattice.
Unit Cell Dimensions a=12.2Å, b=15.3Å, c=10.4Å, β=114.4°[7]The lengths and angles of the unit cell.
Volume 1790.1 ų[7]The volume of the unit cell.
Z 4[7]The number of molecules in the unit cell.
R-factor ~0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[8] It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in an NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivities.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), coupling constants (J), and correlations to piece together the molecular structure.[4]

Data Presentation: Expected NMR Shifts

The following table summarizes expected chemical shifts for a hypothetical chalcone synthesized from this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons 6.8 - 8.2110 - 160
Vinyl Protons (α,β to C=O) 7.2 - 8.0 (doublets)120 - 145
Methoxy (-OCH₃) Protons ~3.9~56
Acetyl (-COCH₃) Protons ~2.6~28
Carbonyl (C=O) Carbon N/A190 - 200

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is used to determine the molecular weight of a compound with high precision and can provide information about its structure through fragmentation patterns.[4]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system like GC or LC.

  • Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Detection: Detect the ions and generate a mass spectrum.

Data Presentation: Mass Spectrometry Data

Analysis TypeInformation ObtainedExample
Low-Resolution MS Nominal molecular weight and fragmentation pattern.m/z = 213 [M]+, 215 [M+2]+ (for starting material)[9]
High-Resolution MS (HRMS) Exact molecular weight, allowing for determination of the molecular formula.Calculated for C₈H₇OBr: 197.9683; Found: 197.9679

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3] It is an excellent tool for identifying the presence of specific functional groups within a molecule.[2]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR), a liquid (as a thin film), or in solution.

  • Data Acquisition: Place the sample in an IR spectrometer and record the spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ketone/Chalcone) 1650 - 1680Strong, sharp absorption.[2]
C=C (Alkene/Aromatic) 1500 - 1650Medium to strong absorptions.
C-O (Ether) 1200 - 1300Strong absorption.[2]
C-Br 500 - 650Medium to weak absorption.
Aromatic C-H 3000 - 3100Medium absorptions.

Comparison with Alternative Synthetic Approaches

While this compound is a versatile starting material, researchers may consider alternatives to generate structural diversity for applications like structure-activity relationship (SAR) studies.

Starting MaterialRationale for UseExpected Structural Difference
1-(3-Chloro-4-methoxyphenyl)ethanone Investigate the effect of a different halogen on biological activity.Chlorine atom instead of bromine; slight changes in spectroscopic data and reactivity.
1-(4-Methoxy-3-nitrophenyl)ethanone Introduce a strong electron-withdrawing group to modulate electronic properties.Nitro group instead of bromine; significant shifts in NMR and IR spectra.
1-(3-Bromo-4-hydroxyphenyl)ethanone [10]Provide a site for further functionalization (e.g., etherification, esterification).Hydroxyl group instead of methoxy; presence of O-H stretch in IR and a labile proton in ¹H NMR.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone [11]Acts as a precursor for different classes of heterocyclic compounds through alkylation reactions.Bromine is on the alpha-carbon, enabling different reaction pathways compared to ring bromination.

Validating the structure of each new analog is crucial to confirm that the intended chemical transformation has been successful and to accurately interpret subsequent biological or material science data.

Visualization of Experimental Workflow and Logic

Visual diagrams are essential for understanding the logical flow of synthesis and analysis.

G cluster_synthesis Synthesis Stage cluster_validation Structural Validation Stage Start This compound + Substituted Aldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Workup Purification (Crystallization/Chromatography) Reaction->Workup Crude Purified Novel Compound Workup->Crude MS Mass Spectrometry (MS) - Molecular Weight Crude->MS IR Infrared (IR) Spectroscopy - Functional Groups Crude->IR NMR NMR Spectroscopy - Atom Connectivity Crude->NMR Final Validated Structure MS->Final IR->Final Xray X-ray Crystallography - 3D Structure NMR->Xray If crystal obtained NMR->Final Xray->Final

Caption: Workflow for synthesis and structural validation of a novel compound.

G Compound Novel Compound Structure MS Mass Spectrometry IR IR Spectroscopy NMR NMR (1D & 2D) Xray X-ray Crystallography MW Molecular Weight & Formula FG Functional Groups Conn Atom Connectivity (2D) Struct3D Absolute 3D Structure MS->MW Determines IR->FG Identifies NMR->Conn Elucidates Xray->Struct3D Defines

Caption: Relationship between validation techniques and the structural information they provide.

References

Comparative Analysis of In-Vitro and In-Vivo Testing Protocols for Novel Compounds Derived from 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Preclinical Evaluation

This guide provides a comparative overview of standard in-vitro and in-vivo testing protocols for novel compounds synthesized from the starting material 1-(3-Bromo-4-methoxyphenyl)ethanone. This foundational chemical structure is a versatile scaffold for the development of various derivatives, including chalcones, pyrazolines, and other heterocyclic compounds with potential therapeutic applications in oncology and inflammatory diseases. The following sections detail experimental methodologies, present comparative data from studies on structurally similar compounds, and visualize key signaling pathways and experimental workflows to aid in the design and execution of preclinical research.

In-Vitro Evaluation: Assessing Cytotoxicity and Anti-inflammatory Potential

In-vitro assays are fundamental for the initial screening of compound efficacy and for elucidating mechanisms of action at the cellular level. Key assays for derivatives of this compound focus on their potential as anticancer and anti-inflammatory agents.

Comparative In-Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of various chalcone and 1,3,4-oxadiazole derivatives, which are structurally related to compounds that can be synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound TypeDerivative/SubstituentsCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chalcone3-benzylidenchroman-4-one with 3-bromo-4-hydroxy-5-methoxy on benzylideneK562 (Leukemia)≤ 3.86 µg/mLEtoposide21.9-31.5 µg/mL
Chalcone3-benzylidenchroman-4-one with 3-bromo-4-hydroxy-5-methoxy on benzylideneMDA-MB-231 (Breast)≤ 3.86 µg/mLEtoposide21.9-31.5 µg/mL
Chalcone3-benzylidenchroman-4-one with 3-bromo-4-hydroxy-5-methoxy on benzylideneSK-N-MC (Neuroblastoma)≤ 3.86 µg/mLEtoposide21.9-31.5 µg/mL
1,3,4-Oxadiazole1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanoneA549 (Lung)25.04--
1,3,4-Oxadiazole1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanoneHeLa (Cervical)35.29--
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H

Experimental workflow for the MTT cell viability assay.

In-Vivo Evaluation: Assessing Anti-inflammatory and Antitumor Efficacy

In-vivo studies are crucial for evaluating the therapeutic efficacy and safety profile of lead compounds in a whole-organism context. For derivatives of this compound, key in-vivo models include those for inflammation and cancer.

Comparative In-Vivo Anti-inflammatory Data

The following table presents the anti-inflammatory activity of pyrazoline derivatives, which can be synthesized from chalcones derived from the parent compound, in the carrageenan-induced rat paw edema model.

Compound TypeDerivative/SubstituentsDose (mg/kg)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
PyrazolineChalcone-cyclized pyrazoline (NJD1)-30.10 ± 0.02Celecoxib39.02 ± 0.02
PyrazolineChalcone-cyclized pyrazoline (NJD2)-28.75 ± 0.02Celecoxib39.02 ± 0.02
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., Indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[2][3]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Carrageenan_Edema_Workflow A Administer test compound or vehicle B Inject carrageenan into rat paw A->B C Measure paw volume at timed intervals B->C 0, 1, 2, 3, 4, 5 hours D Calculate percentage of edema inhibition C->D

Workflow for the carrageenan-induced paw edema model.

Signaling Pathways

The biological activities of compounds derived from this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[4][5] Its activation leads to the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) IkB_NFkB->NFkB_n Translocation DNA DNA Gene Pro-inflammatory Gene Transcription DNA->Gene NFkB_n->DNA Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates

Canonical NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Its dysregulation is a common feature in many cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Jun, Fos) ERK->TF Translocates & Activates Gene Gene Expression (Proliferation, Survival) TF->Gene GF Growth Factors GF->RTK Binds

The MAPK/ERK signaling pathway in cancer cell proliferation.

References

A Comparative Guide to the Therapeutic Potential of Chalcones: Spotlight on 1-(3-Bromo-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of chalcone derivatives, with a specific focus on those synthesized from 1-(3-Bromo-4-methoxyphenyl)ethanone versus other common precursors. Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad pharmacological activities.[1][2] This analysis is supported by experimental data from various studies, detailing the anticancer, anti-inflammatory, and antimicrobial properties of these compounds.

General Synthesis of Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[3][4] The versatility of this reaction allows for the introduction of various substituents on both aromatic rings, leading to a diverse library of compounds with a wide range of biological activities.

Therapeutic Potential: A Comparative Overview

The therapeutic efficacy of chalcones is significantly influenced by the substitution pattern on their aromatic rings. This section compares the anticancer, anti-inflammatory, and antimicrobial activities of chalcones derived from this compound and other precursors.

Anticancer Activity

Chalcone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6] The presence of electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy, on the chalcone scaffold can modulate their anticancer potency.[1][7]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Representative Chalcone Derivatives

Chalcone DerivativePrecursorsCancer Cell LineIC50 (µM)Reference
Series 1: Bromo- and Methoxy-Substituted Chalcones
2'-hydroxy-2-bromo-4,5-dimethoxychalcone2-hydroxyacetophenone + 2-bromo-4,5-dimethoxybenzaldehydeMCF-7 (Breast)42.19 µg/mL[7]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one4-methoxyacetophenone + Substituted quinoline-2-carbaldehydeMDA-MB-231 (Breast)0.11[6]
Series 2: Chalcones from Other Precursors
(E)-1-(4-Hydroxyphenyl)-3-(phenyl)prop-2-en-1-one4-hydroxyacetophenone + BenzaldehydeA2780 (Ovarian)>100[8]
(E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one4-hydroxyacetophenone + 4-chlorobenzaldehydeA2780 (Ovarian)28.3[8]
Thiophene-containing bis-chalcone (5a)Thiophene-2-carbaldehyde + bis(4-acetylphenyl)methaneMCF-7 (Breast)7.87[4]
Thiophene-containing bis-chalcone (5b)Thiophene-2-carbaldehyde + bis(4-acetylphenyl)etherMCF-7 (Breast)4.05[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Anti-inflammatory Activity

Chalcones have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[9][10]

Table 2: Comparative Anti-inflammatory Activity of Representative Chalcone Derivatives

Chalcone DerivativeAssayModelActivityReference
Series 1: Bromo- and Methoxy-Substituted Chalcones
3-bromo-4-methoxyphenyl derivative (hypothetical)--Potentially significant activity based on SAR[10]
Series 2: Chalcones from Other Precursors
2'-Hydroxy-4-methyl-chalconeLOX InhibitionIn vitroSignificant[4]
2'-Hydroxy-4-chloro-chalconeLOX InhibitionIn vitroSignificant[4]
(E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneCarrageenan-induced paw edemaIn vivo (rat)68% inhibition[11]
2',5'-dihydroxychalconeβ-glucuronidase and lysozyme releaseIn vitro (rat neutrophils)Potent inhibition[12]
Antimicrobial Activity

The antimicrobial potential of chalcones has been demonstrated against a range of bacterial and fungal pathogens.[7] The presence of bromo and methoxy groups can enhance this activity.

Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL) of Representative Chalcone Derivatives

| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference | |---|---|---|---|---| | Series 1: Bromo- and Methoxy-Substituted Chalcones | | | | | | 4-bromo-3′,4′-dimethoxychalcone | E. coli ATCC 8739 | 11 ± 0.3 (zone of inhibition in mm) |[7] | | 4-bromo-3′,4′-dimethoxychalcone | S. typhimurium ATCC 14028 | 15 ± 0.7 (zone of inhibition in mm) |[7] | | Series 2: Chalcones from Other Precursors | | | | | | 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 25-50 |[5] | | 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 98.7 (average) |[5] | | Amide chalcone conjugate (36) | S. aureus | 2.0 | | | (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | S. aureus ATCC 29213 | 7.81 | |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.

Synthesis of Chalcones (General Protocol)

Claisen-Schmidt Condensation:

  • Dissolve equimolar amounts of the substituted acetophenone (e.g., this compound) and an appropriate aromatic aldehyde in ethanol.

  • Add a catalytic amount of a strong base, such as a 40-50% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the mixture.

  • Stir the reaction mixture at room temperature for a specified period (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the chalcone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After a 24-hour incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Assessment

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

  • Compound Dilution: Prepare serial two-fold dilutions of the chalcone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanisms of Action

Chalcones exert their therapeutic effects by modulating various cellular signaling pathways. The diagram below illustrates a generalized workflow for synthesizing and evaluating the anticancer properties of chalcones.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Acetophenone This compound or Other Acetophenones Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Anticancer Anticancer Activity (MTT Assay) Chalcone->Anticancer AntiInflammatory Anti-inflammatory Activity (NO Assay) Chalcone->AntiInflammatory Antimicrobial Antimicrobial Activity (MIC Assay) Chalcone->Antimicrobial Pathways Signaling Pathway Modulation Anticancer->Pathways Apoptosis Apoptosis Induction Pathways->Apoptosis CellCycle Cell Cycle Arrest Pathways->CellCycle

Caption: General workflow for the synthesis and evaluation of chalcones.

The anticancer effects of many chalcones are mediated through the induction of apoptosis and cell cycle arrest, often involving the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Chalcone Bromo-Methoxy Chalcone IKK IKK Chalcone->IKK inhibits JNK JNK Chalcone->JNK activates IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB degrades, releasing Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocates Apoptosis Apoptosis Nucleus_NFkB->Apoptosis inhibits (anti-apoptotic genes) ERK ERK JNK->Apoptosis promotes (pro-apoptotic genes) p38 p38

Caption: Modulation of NF-κB and MAPK pathways by chalcones.

Conclusion

Chalcones derived from this compound and other precursors represent a promising class of compounds with significant therapeutic potential. The presence of bromo and methoxy substituents on the chalcone scaffold appears to be a key determinant of their biological activity. While direct comparative data is limited, the available evidence suggests that these substitutions can enhance the anticancer, anti-inflammatory, and antimicrobial properties of chalcones. Further structure-activity relationship studies and head-to-head comparative evaluations are warranted to fully elucidate the therapeutic potential of chalcones derived from this compound and to guide the rational design of novel, more potent therapeutic agents.

References

A Comparative Spectroscopic and Crystallographic Guide for the Unambiguous Characterization of 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic and crystallographic data for the unambiguous characterization of 1-(3-Bromo-4-methoxyphenyl)ethanone. Aimed at researchers, scientists, and drug development professionals, this document compiles available experimental data and outlines the methodologies for its acquisition. Due to the limited availability of comprehensive public data for this compound, this guide also incorporates data from structurally related alternatives, 4-Methoxyacetophenone and 2-Bromo-1-(4-methoxyphenyl)ethanone, to provide a thorough comparative analysis.

Data Presentation

The spectroscopic and crystallographic data are summarized in the tables below for clear and easy comparison.

Table 1: Spectroscopic Data for this compound and Alternatives

Spectroscopic Technique This compound 4-Methoxyacetophenone (Alternative 1) 2-Bromo-1-(4-methoxyphenyl)ethanone (Alternative 2)
¹H NMR (CDCl₃, δ ppm) Aromatic H: 7.92 (d, J=8.9 Hz, 1H), 7.97 (dd, J=2.1, 8.9 Hz, 1H), 8.10 (d, J=2.1 Hz, 2H); Methoxy H: 3.93 (s, 3H); Acetyl H: 3.09 (s, 3H)[1]Aromatic H: 7.95 (d, 2H), 6.94 (d, 2H); Methoxy H: 3.87 (s, 3H); Acetyl H: 2.55 (s, 3H)Aromatic H: 8.17 (d, 2H), 7.49 (d, 2H); Methoxy H: 3.81 (s, 3H); Bromomethyl H: 4.5 (s, 2H)
¹³C NMR (CDCl₃, δ ppm) Data not availableCarbonyl C: 196.8; Methoxy C: 55.4; Aromatic C: 163.5, 130.6, 128.3, 113.7; Acetyl C: 26.3Data not available
IR (KBr, cm⁻¹) Partial data available: No detailed assignmentsCarbonyl C=O Stretch: ~1676; Aromatic C=C Stretch: ~1600, ~1575; C-O Stretch: ~1255, ~1170Data not available
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 228/230; Base Peak: 213/215 ([M-CH₃]⁺)[2]Molecular Ion [M]⁺: 150; Base Peak: 135 ([M-CH₃]⁺)Molecular Ion [M]⁺: 228/230; Base Peak: 135 ([M-CH₂Br]⁺)

Table 2: Crystallographic Data for an Isomer of this compound

Parameter 2-Bromo-1-(4-methoxyphenyl)ethanone
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Unit Cell Dimensions a = 7.7360(15) Å, b = 12.441(3) Å, c = 10.048(2) Å, β = 111.42(3)°[3]
Volume (ų) 900.3(4)[3]
Z 4[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans with proton decoupling was employed to enhance sensitivity and simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) was processed using a Fourier transform. The resulting spectra were phased, and the baseline was corrected. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum was baseline corrected and the frequencies of the absorption bands were determined.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities. Electron Ionization (EI) was used, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Interpretation: The detector recorded the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum was analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (e.g., 100 K or 298 K) and irradiated with monochromatic X-rays. The diffraction patterns were collected on a detector.

  • Structure Solution and Refinement: The collected data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the unambiguous characterization of this compound, incorporating the key spectroscopic and crystallographic techniques.

Workflow for the Characterization of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_characterization Unambiguous Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir FT-IR Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight and Fragmentation crystal_growth Single Crystal Growth purification->crystal_growth For Solid-State Structure characterization Confirmation of Structure, Purity, and Conformation nmr->characterization ir->characterization ms->characterization xrd X-ray Diffraction crystal_growth->xrd xrd->characterization Definitive 3D Structure

Caption: Workflow for the unambiguous characterization of a small molecule.

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromo-4-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive procedures for the safe disposal of 1-(3-Bromo-4-methoxyphenyl)ethanone, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Compound Identification and Hazards

This compound is a hazardous substance that requires careful handling and disposal. Below is a summary of its key identifiers and hazard classifications.

IdentifierValue
CAS Number 35310-75-9[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
GHS Hazard Pictogram GHS07 (Exclamation mark)
GHS Signal Word Warning[1][2]
GHS Hazard Statements H302: Harmful if swallowed[1][3]. H312: Harmful in contact with skin[1]. H315: Causes skin irritation[1][2][3]. H319: Causes serious eye irritation[1][2][3]. H332: Harmful if inhaled[1]. H335: May cause respiratory irritation[1][2][3].

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.

Step-by-Step Disposal Protocol

The following protocol outlines the approved methodology for the disposal of this compound.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in the designated solid waste container.[4]

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

    • Keep waste containers closed except when adding waste.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[2][5][6][7] All disposal activities must be in accordance with local, state, and federal regulations.

  • Empty Container Disposal:

    • Empty containers that held this compound must be decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste? waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Halogenated Solvents) liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling to mitigate risks. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Chemical splash gogglesANSI Z87.1 standardProtects eyes from splashes and vapors.[2]
Face shield (in addition to goggles)-Required when there is a risk of significant splash or exothermic reaction.[2]
Hand Protection Chemical-resistant glovesNitrile or Neoprene recommendedProtects skin from absorption. Inspect gloves before each use and dispose of them immediately after contamination.[2]
Body Protection Flame-resistant lab coatFully buttonedProtects against splashes and potential fire hazards.[2]
Footwear Closed-toe, closed-heel shoes-Prevents exposure from spills.[2]
Respiratory Protection NIOSH-approved respirator-Use if engineering controls (fume hood) are insufficient or during emergencies.[2]
Engineering Controls
ControlRequirement
Ventilation All work must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Secure_Storage Secure Storage Receive_Inspect->Secure_Storage Store in cool, dry, well-ventilated area Pre-Handling_Checks Pre-Handling Checks Secure_Storage->Pre-Handling_Checks Transfer to lab Don_PPE Don Appropriate PPE Pre-Handling_Checks->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Decontaminate Post-Handling Decontamination Work_in_Hood->Decontaminate After experiment Waste_Collection Waste Collection Decontaminate->Waste_Collection Segregate waste Dispose Dispose via Licensed Service Waste_Collection->Dispose

Caption: Workflow for Handling this compound.

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of in accordance with institutional and governmental regulations.

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect contaminated lab supplies (e.g., gloves, filter paper) in a designated, sealed, and labeled solid hazardous waste container.[3]Arrange for disposal through a licensed environmental management company. High-temperature incineration is a common method for halogenated organic compounds.[2][4]
Liquid Waste (Organic) All brominated organic wastes must be collected in a dedicated, labeled container for "Halogenated Organic Waste". Do not mix with non-halogenated organic waste.[3]Disposal via a licensed hazardous waste management company.[4]
Liquid Waste (Aqueous) Aqueous solutions containing brominated compounds should be treated as hazardous waste and collected separately in a labeled container.[3]Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be possible before disposal, but always follow institutional guidelines.[4] Otherwise, dispose of as hazardous waste.
Spill and Emergency Procedures
EmergencyAction
Minor Spill Evacuate the immediate area.[2] Wear appropriate PPE, including respiratory protection.[2] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.